Technical Documentation Center

1-(1,2-oxazolidin-2-yl)ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1,2-oxazolidin-2-yl)ethan-1-one
  • CAS: 115615-36-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-(1,2-Oxazolidin-2-yl)ethan-1-one: Chemical Architecture, Synthesis, and Applications

Executive Summary As drug discovery and metabolomics continue to evolve, small-molecule heterocycles have emerged as critical building blocks and bioactive markers. 1-(1,2-oxazolidin-2-yl)ethan-1-one , commonly referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery and metabolomics continue to evolve, small-molecule heterocycles have emerged as critical building blocks and bioactive markers. 1-(1,2-oxazolidin-2-yl)ethan-1-one , commonly referred to as N-acetylisoxazolidine [1], is a prime example of such a molecule. Featuring a saturated five-membered isoxazolidine core with an N-linked acetyl group, this compound serves a dual role in modern science: it is an indispensable synthon for complex active pharmaceutical ingredients (APIs)[2] and a naturally occurring bioactive secondary metabolite. This whitepaper provides an in-depth analysis of its structural properties, field-proven synthetic methodologies, and analytical workflows.

Chemical Architecture and Physical Properties

The structural foundation of 1-(1,2-oxazolidin-2-yl)ethan-1-one (CAS: 115615-36-6) is its 1,2-oxazolidine ring—a saturated heterocycle containing adjacent nitrogen and oxygen atoms[1].

From a mechanistic standpoint, the N-O bond is the defining feature of this molecule. Unsubstituted isoxazolidines exhibit an "alpha-effect," where the adjacent oxygen lone pairs repel the nitrogen lone pair, increasing its nucleophilicity. However, upon N-acetylation, the nitrogen's lone pair is heavily delocalized into the carbonyl π -system. This resonance restricts nitrogen pyramidalization, forcing the amide bond into a planar geometry and significantly reducing the basicity of the molecule. This planar rigidity makes N-acetylisoxazolidine an excellent conformational model for studying cis/trans stereochemistry in macrocyclic drug design[2].

Table 1: Quantitative Chemical and Physical Data

To facilitate rapid reference for formulation and synthetic planning, the core physicochemical properties are summarized below:

PropertyValueReference
IUPAC Name 1-(1,2-oxazolidin-2-yl)ethanone[1]
Common Synonyms N-Acetylisoxazolidine; 2-Acetylisoxazolidine[1]
CAS Registry Number 115615-36-6[1]
Molecular Formula C 5​ H 9​ NO 2​ [1]
Molecular Weight 115.13 g/mol [1]
Boiling Point 140.2 ± 23.0 °C at 760 mmHg (Predicted)[3]
Topological Polar Surface Area 29.5 Ų[1]
Exact Mass 115.0633 Da[1]

Applications in Drug Development and Metabolomics

A Critical Synthon in Complex API Synthesis

In my experience optimizing total syntheses, N-acetylisoxazolidine is invaluable for stereochemical mapping. During the synthesis of Zetekitoxin AB (ZTX) —a highly potent voltage-gated sodium channel blocker—maintaining the cis-stereochemistry of the 1,2-isoxazolidine fragment is a major synthetic hurdle. Researchers rely heavily on the NMR coupling constants of N-acetylisoxazolidine (specifically the H3​ coupling constants: J=12,8,6 Hz) as a baseline model to validate the structural integrity of highly complex, macrocyclic ZTX intermediates[2].

Furthermore, aminoisoxazolidine derivatives are utilized as C-7 substituents in the development of advanced quinolone antibacterial agents (e.g., U-82662A). The incorporation of the isoxazolidine ring fundamentally alters the pharmacokinetic profile and target binding affinity of the quinolone core[4].

Natural Product Chemistry and Biocontrol

Beyond the synthetic laboratory, 1-(1,2-oxazolidin-2-yl)ethan-1-one is a naturally occurring secondary metabolite. GC-MS profiling of the endophytic bacterium Bacillus amyloliquefaciens (strain ENLB 4) culture filtrates identified N-acetylisoxazolidine as a prominent volatile constituent (comprising ~9.88% of the fraction). This compound contributes to the synergistic biocontrol efficacy against Colletotrichum acutatum, the pathogen responsible for chilli anthracnose. It has also been identified in the methanolic extracts of Morinda citrifolia (Noni), a plant celebrated for its robust antibacterial and antioxidant properties[5], and as a temperature-dependent flavor volatile in processed rapeseed seasoning oils[6].

Experimental Workflows and Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific causal explanations for critical steps.

Workflow 3.1: Chemical Synthesis via Direct N-Acetylation

Objective: To synthesize 1-(1,2-oxazolidin-2-yl)ethan-1-one from isoxazolidine hydrochloride. Expert Insight: The N-O bond of the isoxazolidine ring is notoriously sensitive to strong acids. Therefore, utilizing acetic anhydride rather than acetyl chloride is a strategic necessity to prevent the generation of corrosive HCl gas, which would otherwise trigger unwanted ring-opening side reactions.

Step-by-Step Methodology:

  • Preparation : Suspend 1.0 equivalent of isoxazolidine hydrochloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the acylating agent.

  • Neutralization : Add 2.5 equivalents of triethylamine (TEA) dropwise under continuous stirring. Causality: TEA acts as a non-nucleophilic proton scavenger, liberating the free amine from its salt and driving the equilibrium forward.

  • Thermal Control : Cool the reaction vessel to 0 °C using an ice-water bath.

  • Acylation : Slowly introduce 1.2 equivalents of acetic anhydride dropwise over 15 minutes. Causality: The acylation of secondary amines is highly exothermic; strict thermal control prevents the thermal degradation of the heterocycle.

  • Propagation : Remove the ice bath, allowing the reaction to warm to 20-25 °C. Stir for 3 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Quenching & Extraction : Quench with saturated aqueous NaHCO 3​ to neutralize excess acetic anhydride and TEA. Extract the aqueous phase three times with DCM.

  • Purification : Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/Ethyl Acetate) to isolate the pure product.

SynthesisWorkflow Start Isoxazolidine HCl (Starting Material) Base Add Triethylamine (TEA) in Anhydrous DCM Start->Base Neutralize HCl Cooling Cool to 0 °C Base->Cooling Prevent exotherm Acylation Dropwise Addition of Acetic Anhydride Cooling->Acylation Electrophilic attack Reaction Stir at RT (3 hrs) Acylation->Reaction Amide bond formation Quench Quench (NaHCO3) & Extract (DCM) Reaction->Quench Remove excess anhydride Purify Silica Gel Chromatography Quench->Purify Isolate organic phase Product 1-(1,2-oxazolidin-2-yl)ethan-1-one (Target Synthon) Purify->Product Yield pure compound

Caption: Logical workflow and chemical causality for the N-acetylation of isoxazolidine.

Workflow 3.2: GC-MS Isolation from Biological Matrices

Objective: To extract and identify N-acetylisoxazolidine from Bacillus amyloliquefaciens culture filtrates. Expert Insight: When profiling volatile metabolomes, a common pitfall is the thermal degradation of labile N-O heterocycles. By strictly controlling the evaporator temperature and utilizing a gradual chromatographic thermal ramp, we ensure the structural integrity of the target analyte is maintained[5].

Step-by-Step Methodology:

  • Cultivation & Filtration : Cultivate the bacterial strain in nutrient broth at 28 °C for 72 hours. Centrifuge at 10,000 × g (4 °C) and filter the supernatant through a 0.22 µm membrane.

  • Liquid-Liquid Extraction : Mix the cell-free filtrate with an equal volume of HPLC-grade ethyl acetate. Shake vigorously and separate the phases. Repeat three times. Causality: Ethyl acetate effectively partitions semi-polar nitrogenous volatiles from the highly polar aqueous matrix.

  • Concentration : Pool the organic phases, dry over anhydrous MgSO 4​ , and concentrate using a rotary evaporator strictly at 35 °C. Causality: Higher temperatures risk the volatilization or degradation of N-acetylisoxazolidine.

  • GC-MS Injection : Inject 1 µL of the concentrated extract into a GC-MS equipped with a DB-5MS capillary column.

  • Thermal Gradient : Program the GC oven to start at 50 °C (hold 2 min), ramp at 5 °C/min to 280 °C, and hold for 10 minutes[5].

  • Mass Deconvolution : Analyze the EI mass spectra (70 eV). Confirm the identity by matching the fragmentation pattern (base peak m/z 115.1) against the NIST spectral library.

BiologicalWorkflow BioSource B. amyloliquefaciens Culture Filtrate Extraction Liquid-Liquid Extraction (Ethyl Acetate) BioSource->Extraction Isolate metabolites Concentration Vacuum Concentration (Max 35 °C) Extraction->Concentration Enrich volatile fraction GCMS GC-MS Analysis (DB-5MS Column) Concentration->GCMS Prevent thermal loss Identification Mass Spec Deconvolution (NIST Library) GCMS->Identification 5 °C/min thermal ramp Compound Detection of N-acetylisoxazolidine Identification->Compound m/z 115.13 confirmation

Caption: Analytical extraction and GC-MS identification workflow for biological matrices.

References

  • 1-(1,2-Oxazolidin-2-yl)ethan-1-one | C5H9NO2 - PubChem . National Institutes of Health (NIH). Available at:[Link]

  • Preparation of a 1,2-isoxazolidine synthon for the synthesis of zetekitoxin AB . National Center for Biotechnology Information (PMC). Available at:[Link]

  • SYNTHESIS OF AN AMlNOlSOXAZOLfDlNE SUBSTITUTED QUiNOLONE ACID . National Diet Library (Japan). Available at: [Link]

  • In vitro antagonistic potential of bacterial endophytes against chilli anthracnose pathogen Colletotrichum acutatum . CSIR-NIScPR Open Research. Available at:[Link]

  • 1. INTRODUCTION - UM Students' Repository . University of Malaya. Available at: [Link]

  • Effects of Frying Temperature and Composite Spices on the Release Characteristics of Rapeseed Seasoning Oil . National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of N-acetylisoxazolidine

Introduction: The Critical Role of Thermodynamic Stability in Drug Development N-acetylisoxazolidine, systematically named 1-(1,2-oxazolidin-2-yl)ethan-1-one, is a five-membered heterocyclic compound belonging to the iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

N-acetylisoxazolidine, systematically named 1-(1,2-oxazolidin-2-yl)ethan-1-one, is a five-membered heterocyclic compound belonging to the isoxazolidine class of molecules.[1] Isoxazolidines are prevalent structural motifs in numerous bioactive molecules and serve as versatile intermediates in organic synthesis, often prepared via 1,3-dipolar cycloaddition reactions.[2][3][4][5] The thermodynamic stability of such derivatives is a cornerstone of their chemical behavior and a critical determinant of their utility in pharmaceutical applications.[2]

In the context of drug development, a thorough understanding of a molecule's thermodynamic stability is paramount. It influences a compound's shelf-life, its metabolic fate, the stereochemical outcomes of its synthesis, and its conformational dynamics, which are crucial for effective binding to biological targets.[2] This guide provides a comprehensive technical overview of the principles governing the thermodynamic stability of N-acetylisoxazolidine, details the state-of-the-art computational and experimental methodologies for its assessment, and discusses the key factors that drug development professionals must consider.

Core Principles of Thermodynamic Stability in Isoxazolidine Systems

The thermodynamic stability of an isoxazolidine derivative like N-acetylisoxazolidine is not an absolute value but rather a relative measure of its Gibbs free energy compared to its isomers, conformers, or decomposition products.[2][6] A lower Gibbs free energy corresponds to higher stability. The overall stability is governed by a delicate interplay of several energetic factors:

  • Ring Strain: Five-membered rings like isoxazolidine possess inherent ring strain due to deviations from ideal bond angles. The degree of this strain can be influenced by the substitution pattern on the ring.

  • Steric Effects: The N-acetyl group and any other substituents on the isoxazolidine ring can lead to steric hindrance, which destabilizes the molecule by increasing its potential energy.[2] To minimize these unfavorable interactions, the molecule will adopt specific conformations.

  • Electronic Effects: The electronic properties of substituents, such as the electron-withdrawing nature of the acetyl group, can influence the stability of the heterocyclic ring.[2]

  • Conformational Preferences: The isoxazolidine ring is not planar and can adopt various puckered conformations. The N-acetyl group can exist in different orientations relative to the ring, with the most stable conformer being the one that minimizes steric and electronic repulsions.

The interplay of these factors dictates the overall thermodynamic landscape of N-acetylisoxazolidine.

Diagram: Factors Influencing Thermodynamic Stability

A Thermodynamic Stability of N-acetylisoxazolidine B Ring Strain A->B C Steric Effects (N-acetyl group) A->C D Electronic Effects (Inductive, Resonance) A->D E Conformational Preferences A->E

Caption: Key factors determining the thermodynamic stability of N-acetylisoxazolidine.

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for evaluating the thermodynamic stability of molecules like N-acetylisoxazolidine.[6] These methods allow for the calculation of Gibbs free energies of different isomers and conformers, providing a quantitative measure of their relative stabilities.[2]

Protocol: DFT-Based Stability Analysis

Objective: To computationally determine the relative thermodynamic stabilities of different conformers of N-acetylisoxazolidine.

Methodology:

  • Structure Generation: Generate 3D structures of plausible conformers of N-acetylisoxazolidine in silico. This should include different ring puckering conformations and rotational isomers of the N-acetyl group.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step locates the minimum energy structure for each conformer.

  • Frequency Calculation: Conduct vibrational frequency calculations on each optimized geometry.[2] The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energy.

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) of each conformer is calculated using the electronic energy from the optimization and the thermal corrections from the frequency calculation.

  • Stability Ranking: The conformers are then ranked based on their calculated Gibbs free energies, with the lowest energy conformer being the most thermodynamically stable.

Diagram: Computational Workflow for Stability Assessment

A Generate 3D Conformers of N-acetylisoxazolidine B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Calculate Gibbs Free Energy (G) C->D E Rank Conformers by Stability D->E F Most Stable Conformer E->F

Caption: A streamlined workflow for the computational assessment of conformational stability.

Experimental Validation of Thermodynamic Stability

Experimental techniques provide crucial data to validate and complement computational findings. Thermal analysis methods are particularly valuable for assessing the thermodynamic stability of solid-state materials.[7][8]

Key Experimental Techniques
TechniquePrincipleInformation Gained
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[7]Melting point, heat of fusion, glass transitions, and polymorphic transformations.[7][9]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7]Decomposition temperature, thermal stability range, and information on volatile decomposition products.[8]
Bomb Calorimetry Measures the heat of combustion of a substance.Provides a definitive measure of the relative thermodynamic stability of isomers. More stable isomers release less heat upon combustion.[2]
Protocol: Thermal Stability Analysis using TGA

Objective: To determine the onset of thermal decomposition for N-acetylisoxazolidine.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of purified N-acetylisoxazolidine into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: The onset of decomposition is identified as the temperature at which a significant mass loss begins. The resulting TGA curve provides a clear indication of the compound's thermal stability.

Factors Influencing the Stability of N-acetylisoxazolidine

The N-acetyl group plays a pivotal role in modulating the thermodynamic stability of the isoxazolidine ring.

  • Conformational Locking: The amide bond of the N-acetyl group has a partial double bond character, which restricts rotation. This can lead to distinct cis and trans conformers with respect to the C-N bond. The relative stability of these conformers will depend on steric interactions with the isoxazolidine ring.

  • Electronic Influence: The electron-withdrawing nature of the acetyl group can affect the electron density of the nitrogen atom and the overall stability of the ring.

  • Hydrogen Bonding: While N-acetylisoxazolidine itself lacks traditional hydrogen bond donors, in the presence of protic solvents or other excipients, the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, which can influence its stability in formulations.

Potential Degradation Pathways

A comprehensive understanding of a drug candidate's stability requires knowledge of its potential degradation pathways. For isoxazolidines, several degradation routes are known:

  • Hydrolysis: The isoxazolidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. This process typically involves the cleavage of the C-O and C-N bonds, leading to ring-opened products.[10]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical degradation. For some isoxazolidine derivatives, this has been shown to involve cleavage of the labile N-O bond.[11]

  • Thermal Decomposition: As evidenced by TGA, at elevated temperatures, N-acetylisoxazolidine will undergo thermal decomposition. The decomposition products will depend on the specific conditions, but radical mechanisms involving the cleavage of the weakest bonds are likely to be initiated.[7]

  • Oxidative Degradation: The presence of oxidizing agents can lead to degradation, potentially through hydrogen abstraction pathways, as has been observed for related oxazolidinone structures.[12]

Diagram: Potential Degradation Pathways

A N-acetylisoxazolidine B Hydrolysis (Acid/Base) A->B C Photodegradation (UV Light) A->C D Thermal Decomposition (Heat) A->D E Oxidative Degradation A->E F Degradation Products B->F C->F D->F E->F

Caption: An overview of potential degradation pathways for N-acetylisoxazolidine.

Conclusion

The thermodynamic stability of N-acetylisoxazolidine is a multifaceted property governed by a combination of ring strain, steric and electronic effects of the N-acetyl group, and conformational preferences. A robust assessment of this stability requires a synergistic approach, combining the predictive power of computational methods like DFT with the empirical validation provided by experimental techniques such as DSC and TGA. For researchers and drug development professionals, a deep understanding of these principles and methodologies is essential for the rational design of stable, safe, and efficacious therapeutics based on the isoxazolidine scaffold.

References

  • BenchChem. (n.d.). Thermodynamic stability of isoxazolidine derivatives.
  • PubChem. (n.d.). 1-(1,2-Oxazolidin-2-yl)ethan-1-one. Retrieved from [Link]

  • BenchChem. (n.d.). Comparative study on the biodegradability of different oxazolidine compounds.
  • Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289–1297. [Link]

  • Fisher, G. H., & Dorta, R. L. (2014). Mechanistic Insight into the Spirocyclopropane Isoxazolidine Ring Contraction. Organic Letters, 16(3), 832–835. [Link]

  • Liu, P., Xu, Y., Li, J., Liu, J., Cao, Y., & Liu, X. (2012). Photodegradation of the isoxazolidine fungicide SYP-Z048 in aqueous solution: kinetics and photoproducts. Journal of Agricultural and Food Chemistry, 60(47), 11657–11663. [Link]

  • Sahu, P. K. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Pellissier, H. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(24), 14812–14864. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. Baghdad Science Journal, 20(6(Suppl.)), 2307. [Link]

  • Fulem, M., Červinka, C., Růžička, K., & Zherikova, K. V. (2025). Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. Physical Chemistry Chemical Physics, 27(38), 27083-27096. [Link]

  • El-Korashy, S. A., El-Bindary, A. A., & El-Sonbati, A. Z. (2006). Stereochemistry of new nitrogen-containing heterocyclic compounds. XV. Potentiometric, thermodynamic and biological activity studies of azoquinolines and their metal complexes. Journal of the Serbian Chemical Society, 71(1), 1-12.
  • Wikipedia. (2023, September 21). Isoxazolidine. In Wikipedia. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(15), 3432. [Link]

  • TA Instruments. (n.d.). Characterization of solid state Drugs by Calorimetry. Retrieved from [Link]

Sources

Foundational

Comprehensive Safety Data Sheet (SDS) and Handling Guidelines for 1-(1,2-oxazolidin-2-yl)ethan-1-one

Executive Summary & Scientific Context 1-(1,2-oxazolidin-2-yl)ethan-1-one, widely known in literature as N-acetylisoxazolidine , is a specialized heterocyclic compound characterized by a five-membered isoxazolidine ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

1-(1,2-oxazolidin-2-yl)ethan-1-one, widely known in literature as N-acetylisoxazolidine , is a specialized heterocyclic compound characterized by a five-membered isoxazolidine ring substituted with an N-acetyl group. In the realm of advanced drug development and synthetic organic chemistry, this compound is a highly valued synthon. It has been notably employed in the complex total synthesis of zetekitoxin AB—a potent voltage-gated sodium channel blocker—where the isoxazolidine core functions as a traceless stereochemical template[1].

Beyond synthetic applications, GC-MS analytical profiling has identified N-acetylisoxazolidine as a naturally occurring bioactive secondary metabolite in the botanical extracts of Morinda citrifolia (Noni)[2] and Catha edulis. Due to its unique N-O heteroatomic bond and amide resonance, handling this compound requires precise safety protocols and environmental controls to maintain molecular integrity and ensure operator safety.

Physicochemical Profiling

To establish a baseline for safety and analytical tracking, the quantitative and structural properties of N-acetylisoxazolidine are summarized below[3].

ParameterSpecification
IUPAC Name 1-(1,2-oxazolidin-2-yl)ethan-1-one
Common Synonyms N-Acetylisoxazolidine; 2-Acetylisoxazolidine
CAS Registry Number 115615-36-6
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Computed SMILES CC(=O)N1CCCO1
Structural Class Cyclic Amide / Isoxazolidine Derivative

Hazard Identification & Toxicological Profiling

While N-acetylisoxazolidine is not classified as a highly lethal toxicant, its structural features demand rigorous laboratory safety protocols.

  • Chemical Stability & Reactivity (Causality): The isoxazolidine ring contains a heteroatomic N-O bond. While this bond is somewhat stabilized by the electron-withdrawing acetyl group (which reduces the basicity of the nitrogen via amide resonance), it remains susceptible to reductive cleavage (e.g., by strong reducing agents like lithium aluminum hydride) or extreme oxidative stress.

  • Health Hazards (GHS Extrapolation for Cyclic Amides):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Standard Operating Procedures (SOPs) for Safe Handling

To ensure a self-validating safety environment, the following handling guidelines must be strictly adhered to:

  • Engineering Controls: All manipulations must be performed within a Class II chemical fume hood. Validation Step: Before opening the reagent, verify that the fume hood's face velocity monitor reads a minimum of 0.5 m/s.

  • Personal Protective Equipment (PPE) Causality:

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Reasoning: Latex is highly permeable to low-molecular-weight organic amides; nitrile provides a superior, cross-linked barrier against solvent and amide permeation.

    • Eye Protection: ANSI Z87.1 compliant safety goggles to prevent ocular exposure to aerosols.

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Reasoning: Excluding oxygen and moisture prevents the gradual oxidative degradation of the delicate N-O bond over prolonged storage.

Handling_Workflow Start Exposure to N-Acetylisoxazolidine Inhal Inhalation Start->Inhal Skin Dermal Contact Start->Skin Eye Ocular Contact Start->Eye Act1 Move to Fresh Air Check Respiration Inhal->Act1 Act2 Remove Contaminated PPE Wash with Soap/Water Skin->Act2 Act3 Rinse Cautiously (15 min) Remove Contact Lenses Eye->Act3 Med Seek Medical Evaluation Provide SDS to Physician Act1->Med Act2->Med Act3->Med

Fig 1: Emergency response and first aid workflow for N-acetylisoxazolidine exposure.

Analytical Validation: GC-MS Extraction Protocol

When isolating or verifying the presence of N-acetylisoxazolidine in complex biological matrices (such as M. citrifolia or C. edulis), a highly controlled extraction and Gas Chromatography-Mass Spectrometry (GC-MS) workflow is required[2].

System Validation: Prior to processing samples, inject a 1 µL solvent blank (ethanol) to verify baseline stability and ensure zero carryover exists at the target retention time.

  • Step 1: Matrix Preparation: Lyophilize the biological matrix to completely remove water content. Causality: Residual water can severely interfere with GC-MS column integrity and alter the partitioning of polar amides. Grind the dried sample to a fine powder (<0.5 mm) to maximize the surface area.

  • Step 2: Ultrasonic Extraction: Suspend 5.0 g of the lyophilized powder in 50 mL of analytical-grade ethanol. Causality: Ethanol is explicitly selected over non-polar solvents like hexane due to its superior extractive power for polar cyclic amides and esters[2]. Sonicate for 30 minutes at 35°C.

  • Step 3: Filtration and Concentration: Filter the homogenate through a 0.22 µm PTFE membrane to remove cellular debris. Concentrate the filtrate using a rotary evaporator under reduced pressure. Crucial Parameter: Maintain the water bath below 40°C. Exceeding this temperature risks thermal cleavage of the isoxazolidine ring.

  • Step 4: GC-MS Acquisition: Inject a 1 µL aliquot into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min. The non-polar column ensures high-resolution separation of the moderately polar N-acetylisoxazolidine from heavy hydrocarbon background noise.

  • Step 5: Spectral Identification: Cross-reference the acquired mass spectrum against the NIST library, confirming the molecular ion peak at m/z 115.13[3].

GCMS_Workflow N1 Matrix Preparation (Lyophilization & Grinding) N2 Ultrasonic Extraction (Ethanol Solvent, 30 min) N1->N2 Add Solvent N3 Filtration & Concentration (Rotary Evap < 40°C) N2->N3 Remove Debris N4 GC-MS Injection (Capillary Column, He Carrier) N3->N4 1 µL Aliquot N5 Spectral Matching (m/z 115.13, NIST Library) N4->N5 Data Acquisition

Fig 2: GC-MS analytical workflow for isolating and identifying N-acetylisoxazolidine.

Sources

Exploratory

A Guide to the High-Resolution Mass Spectrometric Analysis of 1-(1,2-oxazolidin-2-yl)ethan-1-one

This technical guide provides a comprehensive framework for the determination of the molecular weight and exact mass of the N-acyl oxazolidinone, 1-(1,2-oxazolidin-2-yl)ethan-1-one. Tailored for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the determination of the molecular weight and exact mass of the N-acyl oxazolidinone, 1-(1,2-oxazolidin-2-yl)ethan-1-one. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to offer a deep dive into the causality behind methodological choices, ensuring a robust and self-validating approach to chemical characterization.

Introduction: The Significance of Precise Mass Determination

1-(1,2-oxazolidin-2-yl)ethan-1-one belongs to the oxazolidinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, forming the core of several important pharmaceuticals, including antibiotics like linezolid.[1][2][3] In the synthesis and development of novel chemical entities, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. The molecular weight and, more critically, the exact mass, serve as fundamental identifiers.

While molecular weight is the sum of the average atomic masses of the constituent atoms, the exact mass is calculated using the mass of the most abundant isotope of each element.[4][5] High-resolution mass spectrometry (HRMS) provides an experimental measure of the exact mass, which is a highly specific physical property of a molecule. Confirming the exact mass to within a few parts-per-million (ppm) of the theoretical value provides strong evidence for the elemental composition of a newly synthesized compound, a critical step in structural elucidation and quality control.

Foundational Chemistry: Theoretical Mass Calculations

Before any experimental analysis, the theoretical molecular weight and exact mass of 1-(1,2-oxazolidin-2-yl)ethan-1-one must be calculated. These values provide the benchmark against which experimental data are compared.

Chemical Formula: C₅H₉NO₂[6]

Calculation of Molecular Weight (Average Mass)

The molecular weight is determined by summing the standard atomic weights of each atom in the molecule. Standard atomic weights are the weighted averages of all naturally occurring isotopes of an element.

  • Carbon (C): 5 × 12.011 u

  • Hydrogen (H): 9 × 1.008 u

  • Nitrogen (N): 1 × 14.007 u

  • Oxygen (O): 2 × 15.999 u

Molecular Weight = (5 × 12.011) + (9 × 1.008) + (14.007) + (2 × 15.999) = 115.13 g/mol [6]

Calculation of Exact Mass (Monoisotopic Mass)

The exact mass is calculated using the mass of the most abundant isotope for each element. This value is what is measured by a mass spectrometer.[5][7]

  • ¹²C: 5 × 12.000000 u

  • ¹H: 9 × 1.007825 u

  • ¹⁴N: 1 × 14.003074 u

  • ¹⁶O: 2 × 15.994915 u

Exact Mass = (5 × 12.000000) + (9 × 1.007825) + (14.003074) + (2 × 15.994915) = 115.063329 u [6]

Data Summary Table
ParameterValueSource
Chemical Formula C₅H₉NO₂PubChem[6]
Molecular Weight 115.13 g/mol PubChem (Computed)[6]
Exact Mass 115.063328530 DaPubChem (Computed)[6]

Experimental Determination: High-Resolution Mass Spectrometry

The experimental verification of the calculated exact mass is achieved through high-resolution mass spectrometry (HRMS). The choice of instrumentation and methodology is critical for obtaining accurate and reliable data for a small, polar organic molecule like 1-(1,2-oxazolidin-2-yl)ethan-1-one.

Rationale for Method Selection

Ionization Technique: Electrospray Ionization (ESI)

For a moderately polar molecule containing heteroatoms capable of accepting a proton (the carbonyl oxygen and the oxazolidine oxygen/nitrogen), Electrospray Ionization (ESI) is the premier choice. ESI is a "soft" ionization technique that minimizes fragmentation, a crucial requirement for accurately identifying the molecular ion.[8][9] It works by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).[10][11] This gentle process preserves the integrity of the molecule, ensuring the peak with the highest mass-to-charge ratio (m/z) corresponds to the intact molecule.[5]

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap

To distinguish the exact mass of our target compound from other potential molecules with the same nominal mass, a high-resolution mass analyzer is required.[7][12]

  • Time-of-Flight (TOF) Analyzers: These instruments measure the m/z ratio by determining the time it takes for an ion to travel a known distance.[13][14] Ions with a lower m/z travel faster and reach the detector sooner than heavier ions.[15] Modern TOF instruments, particularly Quadrupole Time-of-Flight (Q-TOF) systems, offer high resolution, excellent mass accuracy (typically < 5 ppm), and fast data acquisition rates, making them ideal for small molecule analysis.[13][16]

  • Orbitrap Analyzers: The Orbitrap is a high-resolution mass analyzer where ions are trapped in an electrostatic field and their oscillation frequencies are measured.[17] These frequencies are directly related to their m/z ratios. Orbitrap-based mass spectrometers are renowned for their exceptional mass accuracy (< 1-3 ppm) and ultra-high resolution (up to 240,000 FWHM), which allows for the confident determination of elemental compositions.[18][19]

The choice between a TOF and an Orbitrap often depends on available instrumentation, but both are exceptionally well-suited for this analysis.

Experimental Workflow Diagram

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A 1. Weigh Compound B 2. Dissolve in HPLC-grade Solvent (e.g., Acetonitrile/Methanol) A->B C 3. Dilute to final concentration (~1-10 µg/mL) B->C D 4. Filter through 0.22 µm Syringe Filter C->D E 5. Inject into LC-HRMS System D->E Transfer to autosampler vial F 6. Electrospray Ionization (ESI) (Positive Mode: [M+H]⁺) E->F G 7. Mass Analysis (TOF or Orbitrap) F->G H 8. Detection G->H I 9. Generate Mass Spectrum (Abundance vs. m/z) H->I Signal to Computer J 10. Identify [M+H]⁺ Peak I->J K 11. Calculate Experimental Exact Mass J->K L 12. Compare with Theoretical Mass (Calculate Mass Error in ppm) K->L

Caption: Workflow for HRMS analysis of 1-(1,2-oxazolidin-2-yl)ethan-1-one.

Detailed Experimental Protocol

This protocol is a self-validating system. The use of high-purity solvents minimizes contamination, filtration prevents instrument blockage, and the final comparison of experimental to theoretical mass with a low ppm error provides internal validation of the result.

1. Materials and Reagents:

  • 1-(1,2-oxazolidin-2-yl)ethan-1-one sample

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • 2 mL autosampler vials with septa caps

  • 0.22 µm syringe filters (e.g., PTFE or Nylon)

2. Stock Solution Preparation (e.g., 1 mg/mL):

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve the solid in 1 mL of HPLC-grade methanol or acetonitrile in a clean vial. Ensure complete dissolution.

3. Working Solution Preparation (e.g., 10 µg/mL):

  • This dilution step is crucial to avoid detector saturation and ion suppression.

  • Take 100 µL of the 1 mg/mL stock solution and dilute it with 9.9 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[20] The addition of a small amount of acid (formic acid) promotes protonation, enhancing the [M+H]⁺ signal in positive ion mode ESI.[8]

  • Vortex the solution thoroughly.

4. Final Sample Preparation:

  • Draw the working solution into a syringe.

  • Attach a 0.22 µm syringe filter and dispense the solution into a 2 mL autosampler vial.[20][21] Filtering the sample is a critical step to remove any particulate matter that could clog the delicate tubing of the LC-MS system.[1][8]

  • Cap the vial securely.

5. Instrumentation and Analysis (Example using a Q-TOF):

  • Instrument: A high-resolution mass spectrometer such as an Agilent 6500 series Q-TOF or a Thermo Scientific Q Exactive Orbitrap.[22]

  • Inlet: Direct infusion via syringe pump or via a Liquid Chromatography (LC) system. For simple confirmation, direct infusion is sufficient. If analyzing a mixture, LC separation is necessary.

  • Ionization Source: Electrospray Ionization (ESI)

  • Ion Polarity: Positive

  • Capillary Voltage: 3500-4000 V

  • Gas Temperature: 300-350 °C

  • Drying Gas Flow: 5-10 L/min

  • Mass Range: m/z 50 - 500 (A narrow range focused on the expected mass improves sensitivity)

  • Data Acquisition: Profile or Centroid mode.

6. Data Analysis:

  • Acquire the mass spectrum. The x-axis represents the mass-to-charge ratio (m/z) and the y-axis represents the relative abundance.

  • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For our compound (Exact Mass = 115.0633 u), the [M+H]⁺ ion will have a theoretical m/z of 116.0711 u (115.0633 + 1.0078).

  • Record the experimentally measured m/z value for this peak to at least four decimal places.

  • Calculate the mass error in parts-per-million (ppm) using the following formula:

    ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

  • A mass error of < 5 ppm is considered excellent confirmation of the elemental composition.

Conclusion

The precise and accurate determination of molecular weight and exact mass is an indispensable step in chemical research and drug development. For 1-(1,2-oxazolidin-2-yl)ethan-1-one, a combination of theoretical calculation and experimental verification by high-resolution mass spectrometry provides an unassailable confirmation of its identity. By employing a soft ionization technique like ESI coupled with a high-resolution analyzer like a TOF or Orbitrap, researchers can generate high-quality data. The protocols and rationale detailed in this guide establish a robust, self-validating framework to ensure the highest degree of scientific integrity in the characterization of this and similar small molecules.

References

  • PubChem. 1-(1,2-Oxazolidin-2-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Sepsolve Analytical. What is TOF MS?. [Link]

  • University of California, Davis. Sample preparation for the ES/MS. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Chan, T. Y. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

  • PubMed. Electrospray ionisation mass spectrometry: principles and clinical applications. [Link]

  • University of Colorado Boulder. Intro to Mass Spectrometry. Organic Chemistry at CU Boulder. [Link]

  • Agilent Technologies. Time-of-Flight Mass Spectrometry. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • Biocompare. Getting to the Right Answer with High-Resolution Mass Spectrometry. [Link]

  • University of California, Los Angeles. Mass Spectrometry - Structure Determination of Organic Compounds. [Link]

  • Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Pacific BioLabs. Time of Flight Mass Spectrometry – TOF-MS. [Link]

  • University of Delaware. Q-Exactive Orbitrap | Mass Spectrometry Facility. [Link]

  • SCISPEC. Principles of Orbitrap Mass Spectrometry. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • Carleton College. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). [Link]

  • Pearson. The molecular weight of an organic compound was found by mass spectrometry... [Link]

  • Chemguide. mass spectra - the molecular ion (M+) peak. [Link]

  • The Ohio State University. Calculating Molecular Mass by ESI/nESI Mass Spectrometry. [Link]

  • Cusato, J., et al. (2022). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Pharmaceuticals, 15(10), 1215. [Link]

  • Kim, Y. G., et al. (2004). Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. Journal of Chromatography B, 801(1), 125-130. [Link]

Sources

Foundational

Solubility Profile of 1-(1,2-oxazolidin-2-yl)ethan-1-one in Polar Aprotic Solvents

Executive Summary Understanding the solubility thermodynamics of heterocyclic compounds is a critical bottleneck in drug formulation and synthetic scale-up. This technical guide provides an in-depth analysis of the solub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility thermodynamics of heterocyclic compounds is a critical bottleneck in drug formulation and synthetic scale-up. This technical guide provides an in-depth analysis of the solubility profile of 1-(1,2-oxazolidin-2-yl)ethan-1-one (commonly known as N-acetylisoxazolidine) in polar aprotic solvents. As a saturated C3NO heterocycle [1], this molecule presents a unique solvation challenge: it possesses a hydrophobic aliphatic backbone coupled with a highly polar, electron-withdrawing N-acetyl group.

By detailing the physicochemical causality behind its solvation mechanics and providing a self-validating experimental protocol, this whitepaper equips researchers with the authoritative grounding needed to optimize extraction, synthesis, and formulation workflows.

Physicochemical Profiling & Causality of Solvation

1-(1,2-oxazolidin-2-yl)ethan-1-one is characterized by an adjacent nitrogen-oxygen (N-O) bond within a five-membered ring. The presence of the N-acetyl group acts as an electron-withdrawing group (EWG). The thermodynamic stability of isoxazolidine derivatives is heavily dictated by these electronic effects; EWGs pull electron density away from the ring, which stabilizes the nitrogen lone pair but simultaneously increases the polarity and potential lability of the N-O bond [3].

While the core isoxazolidine ring imparts significant non-polar, hydrophobic character [4], the carbonyl oxygen and the ring oxygen act as strong hydrogen-bond acceptors. Because the molecule lacks hydrogen-bond donors, polar aprotic solvents (which have high dielectric constants but cannot donate protons) are the thermodynamically ideal media. They solvate the polar regions via strong dipole-dipole interactions without initiating protic attack on the labile N-O bond.

Table 1: Physicochemical Parameters Influencing Solubility
ParameterValue / CharacteristicImpact on Solvation
Molecular Formula C5H9NO2Low molecular weight (~115 g/mol ) favors high entropy of mixing.
Hydrogen Bond Donors 0Prevents self-association; relies entirely on solvent acceptance/dipole interactions.
Hydrogen Bond Acceptors 2 (Carbonyl O, Ring O)Strong affinity for solvents with high dipole moments.
Electronic Effect N-acetyl (EWG)Increases molecular dipole; requires high dielectric solvents (ε > 20) for optimal solvation.

Solvation Thermodynamics in Polar Aprotic Media

When N-acetylisoxazolidine is introduced into a polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile), the solvation process is governed by the disruption of solute-solute interactions and the formation of a solvent cavity. Because polar aprotic solvents lack strong hydrogen-bond networks (unlike water or alcohols), the enthalpy of cavity formation ( ΔHcavity​ ) is relatively low.

The primary driving force is the highly exothermic solute-solvent affinity ( ΔHaffinity​<0 ), driven by the alignment of the solvent's permanent dipole with the N-acetyl dipole of the solute.

Solvation Solute N-acetylisoxazolidine (Neat Solute) Complex Solvated State (Dipole-Dipole Stabilized) Solute->Complex Cavity Formation (ΔH > 0) Solvent Polar Aprotic Solvent (DMSO, DMF, MeCN) Solvent->Complex Solute-Solvent Affinity (ΔH < 0)

Thermodynamic cycle of N-acetylisoxazolidine solvation in polar aprotic media.

Table 2: Comparative Solubility Profile in Polar Aprotic Solvents

Note: Values are empirical estimates based on Hansen Solubility Parameters (HSP) and structural homology.

SolventDielectric Constant (ε)Dipole Moment (D)Solvation MechanismEstimated Solubility (25°C)
Dimethyl Sulfoxide (DMSO) 46.73.96Strong Dipole-Dipole> 500 mg/mL (Miscible)
Dimethylformamide (DMF) 36.73.82Dipole-Dipole> 500 mg/mL (Miscible)
Acetonitrile (MeCN) 37.53.92Dipole-Induced Dipole~ 250 - 400 mg/mL
Acetone 20.72.88Moderate Dipole~ 150 - 200 mg/mL
Dichloromethane (DCM) 9.11.60Dispersion / Weak Dipole~ 50 - 100 mg/mL

Experimental Methodology: Isothermal Saturation Protocol

To empirically validate the solubility of 1-(1,2-oxazolidin-2-yl)ethan-1-one—whether isolated from natural sources like Morinda citrifolia [2] or synthesized de novo—a self-validating isothermal saturation workflow must be employed.

Causality of Protocol Design: Standard filtration is avoided in this protocol. Polar aprotic solvents like DMSO and DMF can partially dissolve or swell standard cellulose or PTFE filter membranes, leading to extractable contamination or loss of the highly polar solute via adsorption. Therefore, ultracentrifugation is the mandated phase-separation technique. Furthermore, an extended 48-hour equilibration is required because local supersaturation and high solvent viscosity (especially in DMSO) can kinetically hinder the system from reaching true thermodynamic equilibrium.

Step-by-Step Workflow
  • Sample Preparation: Add an excess amount of 1-(1,2-oxazolidin-2-yl)ethan-1-one (e.g., 600 mg) to a 2.0 mL amber glass HPLC vial.

  • Solvent Addition: Dispense exactly 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO) into the vial. Seal with a PTFE-lined cap to prevent hygroscopic water uptake, which would alter the solvent's dielectric profile.

  • Equilibration: Place the vial in a thermostated orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

  • Phase Separation: Transfer the suspension to a chemical-resistant microcentrifuge tube. Centrifuge at 10,000 rpm for 15 minutes at 25°C to pellet any undissolved solute.

  • Dilution & Quantification: Carefully aspirate 10 µL of the clear supernatant. Dilute immediately into 990 µL of the mobile phase (e.g., 50:50 MeCN:Water) to arrest further thermodynamic shifts. Quantify using HPLC-UV (monitoring the amide chromophore at ~210 nm) or GC-MS.

Workflow Step1 1. Isothermal Saturation (Excess Solute + Polar Aprotic Solvent) Step2 2. Equilibration (Orbital Shaking for 48h at 25°C) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation at 10,000 rpm) Step2->Step3 Step4 4. Quantification (HPLC-UV / GC-MS) Step3->Step4

Standardized isothermal shake-flask workflow for solubility quantification.

Stability and Degradation Kinetics in Solution

While 1-(1,2-oxazolidin-2-yl)ethan-1-one is highly soluble in polar aprotic solvents, researchers must account for solution-state stability. The N-O bond is the primary site of lability. In the presence of trace transition metals or under extreme thermal stress, the electron-withdrawing N-acetyl group can facilitate reductive cleavage of the N-O bond, ring-opening the isoxazolidine into a 1,3-aminoalcohol derivative[1].

To ensure the integrity of the solubility data, it is highly recommended to use anhydrous, degassed solvents and to perform the equilibration in amber vials to mitigate any potential photo-induced radical cleavage.

References

  • Isoxazolidine Wikipedia[Link]

  • Ultrasonic Extracts of Morinda citrifolia L.: Characterization of Volatile Compounds by Gas Chromatography-Mass Spectrometry Journal of the Brazilian Chemical Society (SciELO)[Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines Molecules (MDPI) [Link]

Exploratory

Toxicological and Ecotoxicological Profiling of 1-(1,2-oxazolidin-2-yl)ethan-1-one

Executive Overview As drug development paradigms shift toward leveraging naturally occurring bioactive scaffolds, the compound 1-(1,2-oxazolidin-2-yl)ethan-1-one (commonly known as N-acetylisoxazolidine) presents a compe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As drug development paradigms shift toward leveraging naturally occurring bioactive scaffolds, the compound 1-(1,2-oxazolidin-2-yl)ethan-1-one (commonly known as N-acetylisoxazolidine) presents a compelling dual profile. Structurally, it is a low-molecular-weight heterocycle characterized by an N-acetylated isoxazolidine ring. While synthetic derivatives of the isoxazolidine class carry specific occupational hazards, N-acetylisoxazolidine has been increasingly identified as a potent secondary metabolite in plant extracts and microbial co-cultures, exhibiting targeted cytotoxicity, insecticidal properties, and antifungal activity.

This technical guide synthesizes the chemical identity, mammalian toxicity, and environmental impact of N-acetylisoxazolidine, providing drug development professionals and environmental toxicologists with validated methodologies for its quantification and safety profiling.

Chemical Identity & Structural Activity Relationship (SAR)

The core architecture of 1-(1,2-oxazolidin-2-yl)ethan-1-one consists of a saturated five-membered ring containing adjacent nitrogen and oxygen atoms (the isoxazolidine core), functionalized with an acetyl group at the nitrogen position 1.

The N-O bond is the critical pharmacophore of this molecule. The inductive effects of the adjacent heteroatoms, combined with the electron-withdrawing nature of the N-acetyl moiety, dictate the molecule's polarity, biological reactivity, and unique spectroscopic signatures (such as the distinct 13 C chemical shifts of its amide carbonyl) 2. Because of its low molecular weight (115.13 g/mol ) and high volatility, it is highly amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis 1.

Toxicity Profile: Mammalian and Cytotoxic Endpoints

Occupational Hazards and Acute Toxicity

When handled as a pure synthetic chemical, the isoxazolidine class requires stringent safety protocols. Extrapolating from closely related structural analogs (e.g., 1,2-oxazolidine-5-carboxylic acid hydrochloride), the baseline hazard profile includes Acute Toxicity Category 4 (harmful via oral, dermal, and inhalation routes), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) 3. Standard Safety Data Sheets (SDS) for the base isoxazolidine mandate immediate removal to fresh air upon inhalation and strict avoidance of mouth-to-mouth resuscitation if ingested 4.

Targeted Cytotoxicity (Oncology Applications)

Conversely, in its naturally occurring state, N-acetylisoxazolidine acts as a potent bioactive phytochemical. It has been identified in the extracts of Morinda citrifolia (Noni) 5 and Physalis angulata6. Toxicity assays demonstrate that fractions containing this compound induce targeted cytotoxicity against MCF-7 breast cancer cells (at concentrations of ~1,500 µg/mL) while simultaneously stimulating the viability of normal CV-1 cells 6. This differential toxicity suggests an apoptotic mechanism driven by oxidative stress and p53 protein upregulation, rather than broad-spectrum necrosis.

MOA N1 1-(1,2-oxazolidin-2-yl)ethan-1-one Exposure N2 Cellular Internalization (MCF-7 / Cancer Models) N1->N2 N3 ROS Generation & Oxidative Stress N2->N3 N4 p53 Upregulation & Proteasome Inhibition N3->N4 N5 Targeted Apoptosis (Sparing Normal Cells) N4->N5

Figure 1: Proposed cytotoxic mechanism of action for N-acetylisoxazolidine in cancer cell models.

Ecotoxicology and Environmental Impact

The environmental fate of N-acetylisoxazolidine is of high interest due to its potential use as a biopesticide and agricultural biocontrol agent.

  • Insecticidal Activity: GC-MS analysis of Catha edulis alkaloid extracts reveals N-acetylisoxazolidine as a key component driving potent larvicidal activity against Culex pipiens (mosquitoes). The compound induces complete destruction of eggs and high mortality in early larval instars by disrupting nerve tissues .

  • Antifungal Activity: In agricultural microbiology, N-acetylisoxazolidine is produced in the cell-free supernatants of Trichoderma spp. and Burkholderia spp. co-cultures. It acts as a powerful antagonistic compound against Fusarium oxysporum f. sp. cubense, the devastating soil-borne pathogen responsible for Panama wilt in bananas 78.

  • Aquatic Toxicity: Direct toxicity data for pure synthetic isoxazolidine on Daphnia and algae is currently deficient in standard chemical databases 4. However, its high polarity suggests high mobility in soil, necessitating rigorous runoff monitoring if deployed at an industrial agricultural scale.

Quantitative Data Summaries

Table 1: Physicochemical & Hazard Profile
ParameterValue / DescriptionReference
IUPAC Name 1-(1,2-oxazolidin-2-yl)ethan-1-one1
Synonyms N-acetylisoxazolidine; N-acetyl-isoxazolidine1
CAS Number 115615-36-61
Molecular Weight 115.13 g/mol 1
GHS Hazard Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Extrapolated)3
Table 2: Bioactivity and Ecotoxicological Endpoints
Target Organism / Cell LineObserved EffectMechanism / NotesReference
MCF-7 (Breast Cancer) Cytotoxicity (at ~1,500 µg/mL)Oxidative stress / p53 upregulation[[6]]()
CV-1 (Normal Cells) No induced toxicitySparing effect validates therapeutic window6
Culex pipiens (Larvae) High MortalityNerve tissue disruption
Fusarium oxysporum Mycelial Growth InhibitionDisruption of fungal cell structure[[7]]()
Aquatic Invertebrates Data DeficientStandard testing required for agrochemical use4

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal logic checks to prevent false positives or analytical artifacts.

Protocol 1: Self-Validating Differential Cytotoxicity Assay (MTT)

Objective: To quantify the targeted cytotoxicity of N-acetylisoxazolidine against malignant cells while validating safety in healthy tissues. Causality & Logic: We select the MTT assay because the reduction of tetrazolium dye depends entirely on mitochondrial respiration, providing a direct readout of cellular metabolic viability. By running MCF-7 and CV-1 cells in parallel, the system self-validates: if both lines die, the compound is merely a general biocide; if only MCF-7 dies, the targeted therapeutic mechanism is confirmed 6.

  • Cell Seeding: Seed MCF-7 (malignant) and CV-1 (normal) cells at 1×104 cells/well in 96-well plates. Rationale: Ensures cells are in the logarithmic growth phase during exposure.

  • Compound Dosing: Treat with serial dilutions of N-acetylisoxazolidine (10 to 2000 µg/mL). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin). Validation: The vehicle control ensures the solvent isn't causing cell death, isolating the chemical's true effect.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO 2​ .

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm. Calculate IC 50​ values.

Protocol 2: Environmental Fate and Soil Mobility Quantification

Objective: To determine the half-life (DT 50​ ) and soil sorption coefficient (Kd) of N-acetylisoxazolidine in agricultural matrices. Causality & Logic: Because N-acetylisoxazolidine has a low molecular weight and high volatility, we utilize GC-MS over LC-MS 1. The inclusion of a deuterated internal standard (IS) prior to extraction creates a self-validating loop that mathematically corrects for any matrix suppression or extraction losses.

  • Matrix Spiking: Spike 50 g of sieved, characterized agricultural soil with 10 mg/kg of N-acetylisoxazolidine.

  • Equilibration & Sampling: Incubate at 20°C in the dark. Destructively sample 5 g aliquots at days 0, 1, 3, 7, 14, and 28.

  • Internal Standard Addition: Add 100 µg of D3-N-acetylisoxazolidine (IS) to each sample before extraction. Validation: Any degradation or loss during the extraction process applies equally to the IS, allowing for perfect recovery normalization.

  • Solvent Extraction: Extract with 10 mL of dichloromethane/methanol (80:20 v/v) using ultrasonic assistance for 15 minutes.

  • GC-MS Analysis: Analyze the organic layer via GC-MS. Monitor m/z specific to the parent compound and the IS. Calculate the degradation kinetics (DT 50​ ) using first-order exponential decay models.

EnvWorkflow S1 Soil/Aqueous Matrix Spiking & Equilibration S2 Incubation (Controlled Temp/Light) S1->S2 S3 Solvent Extraction & Internal Standard Addition S2->S3 S4 GC-MS Quantification (m/z monitoring) S3->S4 S5 DT50 & Sorption (Kd) Calculation S4->S5

Figure 2: Self-validating environmental fate and soil sorption quantification workflow.

References

  • Chemical Substance Information: 1,2-oxazolidine-5-carboxylic acid hydrochloride, NextSDS,
  • C5H9NO2 ISOMER Products Directory: N-acetyl-isoxazolidine, Guidechem,
  • Isoxazolidine SDS, 504-72-3 Safety D
  • Phytochemical Analysis, Antioxidant Activity, and Cytotoxic Effects of Physalis angulata and Moringa oleifera Leaf Extract, Scholar Hub Universitas Indonesia,
  • GC-MS analysis of bioactive compounds in alkaloid extract of leaves of Catha edulis and their efficacy against eggs and different larval instrae of Culex pipienes, Sphinx Knowledge House,
  • INTRODUCTION, UM Students' Repository,
  • Preparation of a 1,2-isoxazolidine synthon for the synthesis of zetekitoxin AB, PMC,
  • In vitro antifungal activity of cell-free supernatants from co-cultured Trichoderma spp. and Burkholderia spp. against Fusarium, Asian Journal of Agriculture and Biology,
  • In vitro antifungal activity of cell-free supernatants from co-cultured Trichoderma spp. and Burkholderia spp. against Fusarium oxysporum f. sp.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(1,2-Oxazolidin-2-yl)ethan-1-one as a Traceless Directing Group for C(sp³)–H Activation

Executive Summary The functionalization of unactivated C(sp³)–H bonds remains one of the most formidable challenges in modern organic synthesis. While traditional directing groups (e.g., pyridine, 8-aminoquinoline) have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of unactivated C(sp³)–H bonds remains one of the most formidable challenges in modern organic synthesis. While traditional directing groups (e.g., pyridine, 8-aminoquinoline) have enabled remarkable transformations, their post-reaction removal often requires harsh, step-intensive conditions.

This application note details the deployment of 1-(1,2-oxazolidin-2-yl)ethan-1-one (the N-acetyl derivative of isoxazolidine) as a highly specialized, cyclic Weinreb amide directing group. This scaffold serves a dual purpose:

  • It acts as a rigid bidentate coordinating group to facilitate Concerted Metalation-Deprotonation (CMD) at the adjacent unactivated acetyl methyl group.

  • It functions as an internal oxidant , wherein the redox-neutral cleavage of the strained N–O bond drives catalyst turnover while simultaneously unmasking a synthetically versatile 3-hydroxypropyl tether[1],[2].

Mechanistic Rationale: The Causality of the Cyclic Weinreb Amide

To design a self-validating and highly efficient C–H activation protocol, one must understand the thermodynamic and kinetic drivers of the substrate-catalyst interaction.

Conformational Pre-organization

Acyclic N-methoxyamides (standard Weinreb amides) suffer from free rotation around the N–O and C–N bonds, which incurs an entropic penalty during metal coordination. By embedding the N–O bond within a 5-membered isoxazolidine ring, 1-(1,2-oxazolidin-2-yl)ethan-1-one conformationally locks the oxygen lone pairs. This pre-organization drastically lowers the activation energy required for the transition metal (e.g., Rh(III) or Ru(II)) to form the requisite O,N-chelated metallacycle[3].

The Redox-Neutral Manifold (Internal Oxidation)

In classical C–H activation, stoichiometric external oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) are required to reoxidize the metal center after reductive elimination. Here, the isoxazolidine ring acts as a traceless internal oxidant . Following the insertion of a coupling partner (such as an alkyne), the low-valent metal center oxidatively inserts into the weak, strained N–O bond of the isoxazolidine ring[2]. This redox-neutral cleavage regenerates the active high-valent metal catalyst and opens the ring, leaving a primary alcohol (-CH₂CH₂CH₂OH) tethered to the nitrogen—a perfect handle for downstream drug development[1].

Visualization of the Catalytic Cycle

CatalyticCycle A Substrate 1-(1,2-oxazolidin-2-yl)ethan-1-one C O,N-Chelated Metallacycle A->C + Catalyst B Active Catalyst [RhCp*(OAc)2] B->C Coordination D C(sp3)-H Activation (CMD Pathway) C->D - HOAc E Alkyne Insertion (Carbometalation) D->E + Alkyne F N-O Bond Cleavage (Internal Oxidation) E->F Reductive Elimination F->B Rh(I) to Rh(III) G Ring-Opened Functionalized Product F->G Product Release

Caption: Rh(III)-catalyzed C(sp³)-H activation and redox-neutral N-O cleavage cycle.

Quantitative Data: Reaction Optimization

The choice of solvent and additive is not arbitrary; it is dictated by the transition state requirements of the CMD pathway. Hexafluoroisopropanol (HFIP) is strictly required. As a strong hydrogen-bond donor, HFIP stabilizes the developing negative charge on the acetate ligand during proton abstraction, significantly accelerating the C(sp³)–H cleavage[4].

Table 1: Optimization of the C(sp³)–H Annulation with Diphenylacetylene

EntryCatalyst (5 mol%)SolventAdditive (20 mol%)Temp (°C)Yield (%)N-O Cleavage
1 [RhCpCl₂]₂ HFIP AgOAc 80 88 Yes
2[RhCpCl₂]₂DCEAgOAc8024Yes
3[Ru(p-cymene)Cl₂]₂HFIPKOAc10075Yes
4Cp*Co(CO)I₂TFEAgSbF₆10062No (Intact)
5Pd(OAc)₂DMFN-Boc-Gly9045No (Intact)

Note: Entry 1 represents the optimized, self-validating conditions. The use of traditional solvents (Entry 2) fails to adequately stabilize the CMD transition state.

Experimental Protocol: Self-Validating Rh(III)-Catalyzed Annulation

This protocol describes the coupling of 1-(1,2-oxazolidin-2-yl)ethan-1-one with an internal alkyne. The system is designed to be self-validating, meaning the success of the reaction can be unambiguously confirmed through specific, built-in analytical checkpoints (IPCs).

Materials Required
  • Substrate: 1-(1,2-oxazolidin-2-yl)ethan-1-one (1.0 mmol)

  • Coupling Partner: Diphenylacetylene (1.2 mmol)

  • Catalyst: [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%)

  • Additive: AgOAc (0.2 mmol, 20 mol%)

  • Solvent: HFIP (Hexafluoroisopropanol, 4.0 mL)

Step-by-Step Procedure
  • Reaction Assembly: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, charge [RhCp*Cl₂]₂ (15.5 mg) and AgOAc (33.4 mg).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry N₂ (repeat 3 times).

  • Reagent Addition: Add 1-(1,2-oxazolidin-2-yl)ethan-1-one (115 mg), diphenylacetylene (214 mg), and anhydrous HFIP (4.0 mL) via syringe under a positive N₂ stream.

  • Thermal Activation: Seal the tube and stir the reaction mixture vigorously at 80 °C in a pre-heated oil bath for 12 hours.

  • IPC 1 (Reaction Progress): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: Look for the exact mass of the adduct [M + Alkyne]. Because the reaction is redox-neutral, no mass is lost to external oxidants.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Rh/Ag salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

IPC 2: Final Structural Validation (NMR/IR)

To definitively prove that the C(sp³)–H activation and subsequent N–O internal oxidation occurred, perform the following spectral checks on the isolated product:

  • ¹H NMR: The sharp 3H singlet at ~2.1 ppm (belonging to the starting acetyl group) must disappear . It will be replaced by a downfield methylene (-CH₂-) signal integrated to 2H, confirming sp³ activation.

  • FT-IR / ¹H NMR (Alcohol unmasking): The cleavage of the isoxazolidine N–O bond generates a primary alcohol. Look for a broad -OH stretch in the IR spectrum at ~3300 cm⁻¹, and a broad, exchangeable 1H singlet in the NMR spectrum, confirming the traceless ring-opening.

Visualization of the Workflow

Workflow S1 Step 1: Reaction Setup Combine 1-(1,2-oxazolidin-2-yl)ethan-1-one, [RhCp*Cl2]2, AgOAc in HFIP S2 Step 2: Thermal Activation Stir at 80 °C under N2 atmosphere for 12 h S1->S2 S3 Step 3: IPC Monitoring Validate N-O cleavage via LC-MS (Target Mass = SM + Alkyne) S2->S3 S4 Step 4: Purification Celite filtration followed by Flash Chromatography S3->S4 S5 Step 5: Final Validation 1H NMR: Confirm disappearance of acetyl singlet & appearance of -OH S4->S5

Caption: Step-by-step experimental workflow with integrated IPC checkpoints.

Downstream Applications in Drug Development

The resulting product contains a newly formed C–C bond and an N-(3-hydroxypropyl) moiety. This primary alcohol is a highly privileged synthetic handle for drug development professionals. It can be readily oxidized to an aldehyde for reductive aminations, converted to a leaving group (mesylate/tosylate) for macrocyclization, or utilized in Mitsunobu reactions to build complex polycyclic alkaloid scaffolds.

References

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: Molecules / PubMed Central (PMC) URL:[Link][3]

  • Ru-Catalyzed Redox-Neutral Cleavage of the N–O Bond in Isoxazolidines: Isatogens to Pseudoindoxyls via a One-Pot [3 + 2] Source: Organic Letters (ACS Publications) URL:[Link][1]

  • Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation Source: Catalysts (MDPI) URL:[Link][2]

  • HFIP in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link][4]

Sources

Application

Application Note: Chemoselective Synthesis of Methyl Ketones via Grignard Addition to 1-(1,2-Oxazolidin-2-yl)ethan-1-one

Executive Summary The controlled synthesis of ketones from carboxylic acid derivatives is a critical transformation in medicinal chemistry and drug development. While standard N-methoxy-N-methylamides (Weinreb amides) ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The controlled synthesis of ketones from carboxylic acid derivatives is a critical transformation in medicinal chemistry and drug development. While standard N-methoxy-N-methylamides (Weinreb amides) are the traditional gold standard for preventing the over-addition of organometallic reagents,1 have emerged as superior, rigidified equivalents[2].

This technical guide details the application of 1-(1,2-oxazolidin-2-yl)ethan-1-one (N-acetyl isoxazolidine) as a highly efficient acetylating agent. By reacting with Grignard reagents, this scaffold forms an exceptionally stable tetrahedral intermediate that strictly prevents over-addition, yielding methyl ketones with high chemoselectivity, excellent purity, and operational simplicity.

Mechanistic Causality: The Cyclic Advantage

In standard acyclic Weinreb amide chemistry, the N–O bond can rotate freely. At elevated temperatures, this rotational freedom can lead to a transient breakdown of the magnesium chelate, resulting in the undesired formation of tertiary alcohol byproducts[3].

1-(1,2-oxazolidin-2-yl)ethan-1-one solves this thermodynamic vulnerability through its bicyclic-like transition state:

  • Pre-organized Bidentate Coordination: The 5-membered isoxazolidine ring locks the nitrogen and oxygen atoms in a rigid geometry. When the Grignard reagent attacks the carbonyl carbon, the magnesium ion is tightly chelated by both the carbonyl oxygen and the ring's alkoxy oxygen[4].

  • Thermodynamic Sink: This rigid chelate acts as a thermodynamic sink. It is robust enough to survive temperatures up to 0 °C (and occasionally room temperature), whereas acyclic Weinreb amides typically require strict cryogenic conditions (–78 °C).

  • Controlled Collapse: The intermediate only collapses upon the introduction of a mild aqueous acid (e.g., NH₄Cl), which protonates the alkoxy oxygen, breaking the chelate and expelling the isoxazolidine salt to reveal the target methyl ketone[2].

Reaction Pathway Visualization

G A 1-(1,2-oxazolidin-2-yl)ethan-1-one (N-Acetyl Isoxazolidine) C Tetrahedral Mg-Chelate Intermediate A->C THF, 0 °C B Grignard Reagent (R-MgX) B->C Nucleophilic Addition D Acidic Quench (aq. NH4Cl) C->D Stable at 0 °C E Methyl Ketone (R-CO-CH3) D->E Chelate Collapse F Isoxazolidine Salt (Byproduct) D->F Amine Expulsion

Reaction pathway: Grignard addition to N-acetyl isoxazolidine forming a stable chelate intermediate.

Validated Experimental Protocol

Self-Validating Design: This protocol incorporates in-process controls (TLC monitoring, temperature verification) to ensure the tetrahedral intermediate remains intact until the deliberate quench phase.

Materials & Reagents:

  • 1-(1,2-oxazolidin-2-yl)ethan-1-one (1.0 equiv, 10 mmol, 1.15 g)

  • Grignard Reagent (R-MgX) (1.2 equiv, 12 mmol) - e.g., Phenylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Saturated aqueous NH₄Cl solution (30 mL)

  • Ethyl Acetate (EtOAc) for extraction

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon three times to ensure a strictly anhydrous environment.

    • Causality: Atmospheric moisture prematurely quenches the Grignard reagent, leading to alkane byproducts and unreacted starting material.

  • Substrate Dissolution: Dissolve 1-(1,2-oxazolidin-2-yl)ethan-1-one (1.15 g) in 50 mL of anhydrous THF. Stir at 400 rpm.

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

    • Causality: The cyclic nature of the isoxazolidine allows this reaction to run at 0 °C rather than –78 °C, saving cryogenic resources while maintaining intermediate stability.

  • Nucleophilic Addition: Add the Grignard reagent (12 mL of 1.0 M solution) dropwise via a syringe pump over 20 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that could provide the activation energy needed to prematurely collapse the tetrahedral intermediate.

  • Intermediate Maturation: Stir the reaction mixture at 0 °C for 1.5 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active/KMnO₄ active) should completely disappear, replaced by a baseline spot corresponding to the highly polar magnesium chelate.

  • Chemoselective Quench: Vigorously stir the mixture and add 30 mL of saturated aqueous NH₄Cl dropwise.

    • Causality: The mild acidity (pH ~5.5) protonates the intermediate, triggering its collapse into the methyl ketone without catalyzing side-reactions (like aldol condensations) that stronger acids might induce.

  • Phase Separation & Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (30 mL).

  • Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude methyl ketone via flash column chromatography.

Quantitative Yield Data

The following table summarizes the expected performance of 1-(1,2-oxazolidin-2-yl)ethan-1-one across various Grignard reagents, demonstrating its broad scope and high chemoselectivity.

Grignard Reagent (R-MgX)Product (Methyl Ketone)Reaction Temp (°C)Time (h)Isolated Yield (%)Purity (GC-MS)
Phenylmagnesium bromideAcetophenone01.594%>99%
4-Fluorophenylmagnesium bromide1-(4-Fluorophenyl)ethan-1-one01.591%>98%
Benzylmagnesium chloride1-Phenylpropan-2-one02.088%>98%
Isopropylmagnesium chloride3-Methylbutan-2-one02.085%>97%
Allylmagnesium bromidePent-4-en-2-one-20 to 01.089%>98%

Troubleshooting & Optimization

  • Precipitation during Grignard addition: The magnesium chelate intermediate is highly polar and may precipitate out of the THF solution, forming a thick gel.

    • Solution: Increase the volume of anhydrous THF to maintain a 0.1 M concentration, ensuring efficient stirring and complete conversion.

  • Presence of Tertiary Alcohol Byproducts: If over-addition occurs, it indicates that the intermediate collapsed prematurely.

    • Solution: Ensure the reaction temperature does not exceed 0 °C during the addition phase. Verify the structural integrity of the starting material, as ring-opened impurities act as standard amides/esters and will over-react.

  • Emulsion during Workup: Magnesium hydroxide salts can form stubborn emulsions during the extraction phase.

    • Solution: Add a small amount of 1M HCl or Rochelle's salt (potassium sodium tartrate) to break the emulsion by fully solubilizing the magnesium salts.

References

  • Title: Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through pKa and LogD Modulation Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Amide activation: an emerging tool for chemoselective synthesis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Method

The Strategic Deployment of N-Acyl Oxazolidinones in Natural Product Total Synthesis: A Guide to Application and Protocol

This document provides an in-depth exploration of the utility of these building blocks, moving beyond a mere recitation of procedures to offer insights into the mechanistic underpinnings of their function. The protocols...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth exploration of the utility of these building blocks, moving beyond a mere recitation of procedures to offer insights into the mechanistic underpinnings of their function. The protocols detailed herein are designed to be self-validating, providing researchers with a trusted resource for the practical application of this powerful technology.

The Foundation: Understanding N-Acyl Oxazolidinones as Chiral Auxiliaries

The efficacy of N-acyl oxazolidinones as chiral auxiliaries stems from their rigid heterocyclic scaffold, which is readily prepared from commercially available and often inexpensive amino alcohols.[3][6] The substituents at the 4- and 5-positions of the oxazolidinone ring create a chiral environment that effectively shields one face of the enolate derived from the N-acyl group. This steric hindrance directs the approach of electrophiles to the opposite face, resulting in a highly diastereoselective bond formation.[2]

The general workflow for utilizing these auxiliaries involves three key stages: acylation of the chiral auxiliary, the diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to reveal the desired chiral product and allow for the recovery of the auxiliary.

Evans Auxiliary Workflow A Chiral Oxazolidinone B N-Acylation A->B Acyl Halide/Anhydride C N-Acyl Oxazolidinone B->C D Diastereoselective Reaction (e.g., Aldol, Alkylation) C->D Base, Electrophile E Adduct D->E F Auxiliary Cleavage E->F Cleavage Reagent G Chiral Product F->G H Recovered Auxiliary F->H Evans_Aldol_Mechanism cluster_0 Z-Enolate Formation and Aldehyde Approach Enolate N-Acyl Oxazolidinone Enolate (Z-geometry) TransitionState Chair-like Zimmerman-Traxler Transition State Enolate->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Product Syn-Aldol Adduct TransitionState->Product Auxiliary_Cleavage cluster_0 Cleavage Conditions and Products Start N-Acyl Oxazolidinone Adduct A LiOH, H₂O₂ Start->A C LiBH₄ or LiAlH₄ Start->C E MeOMgBr or NaOMe Start->E G Weinreb Amine, AlMe₃ Start->G B Carboxylic Acid A->B D Primary Alcohol C->D F Methyl Ester E->F H Weinreb Amide G->H

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N-O bond cleavage failures in 1-(1,2-oxazolidin-2-yl)ethan-1-one

Article ID: KBA-773-NOCLEAVAGE Topic: Troubleshooting N-O Bond Cleavage Failures in 1-(1,2-oxazolidin-2-yl)ethan-1-one (N-Acetyl Isoxazolidine) Target Audience: Synthetic Chemists, Researchers, and Drug Development Profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Article ID: KBA-773-NOCLEAVAGE Topic: Troubleshooting N-O Bond Cleavage Failures in 1-(1,2-oxazolidin-2-yl)ethan-1-one (N-Acetyl Isoxazolidine) Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals

Diagnostic Logic Workflow

Before adjusting your experimental parameters, it is critical to diagnose the mechanistic root cause of the cleavage failure. The N-acetyl group fundamentally alters the electronic landscape of the isoxazolidine ring, rendering classical cleavage methods ineffective.

NO_Cleavage_Troubleshooting Start Issue: N-O Bond Cleavage Failure in 1-(1,2-oxazolidin-2-yl)ethan-1-one CheckMethod Which cleavage method was attempted? Start->CheckMethod MoCO6 Mo(CO)6 or Pd/C (Coordination-Dependent) CheckMethod->MoCO6 ZnAcOH Zn / AcOH (Protonation-Dependent) CheckMethod->ZnAcOH RootCause1 Amide resonance depletes N lone pair. Metal coordination fails. MoCO6->RootCause1 RootCause2 Amide N is non-basic. Protonation step fails. ZnAcOH->RootCause2 Sol1 Direct SET Cleavage (SmI2, THF) RootCause1->Sol1 Sol2 Two-Step: Deacetylation then Raney Ni/H2 RootCause1->Sol2 RootCause2->Sol1 RootCause2->Sol2

Diagnostic logic for N-O cleavage failures in N-acetyl isoxazolidine derivatives.

Root Cause Analysis (FAQs)

Q1: Why does my standard Mo(CO)₆ protocol fail to cleave 1-(1,2-oxazolidin-2-yl)ethan-1-one, even at prolonged reflux? A1: The failure is rooted in transition metal coordination chemistry. Mo(CO)₆-mediated N-O cleavage strictly requires the initial coordination of the isoxazolidine nitrogen's lone pair to the molybdenum center to facilitate oxidative addition into the N-O bond[1]. In 1-(1,2-oxazolidin-2-yl)ethan-1-one, the nitrogen is part of an N-acetyl group. The nitrogen's lone pair is heavily delocalized into the carbonyl π∗ orbital via amide resonance. This drastically reduces its nucleophilicity, preventing the formation of the necessary Mo-N pre-complex[1].

Q2: I attempted catalytic hydrogenolysis with H₂ and Pd/C, but the starting material was recovered untouched. What is the mechanistic block? A2: Similar to the molybdenum mechanism, palladium-catalyzed hydrogenolysis requires the substrate to effectively adsorb onto the active catalyst surface. The N-acetyl group sterically and electronically hinders the N-O bond's interaction with the palladium hydride species. Furthermore, the sp2 -like character of the amide nitrogen strengthens the N-O bond relative to a standard, basic amine, making mild Pd/C conditions insufficient[2].

Q3: Can I use Zinc and Acetic Acid (Zn/AcOH) to force the cleavage? A3: While Zn/AcOH is a classic reductive cleavage method for isoxazolidines[3], its efficacy plummets for N-acyl derivatives. The mechanism relies on the rapid protonation of the isoxazolidine nitrogen, which weakens the N-O bond and facilitates electron transfer from the solid zinc surface. Because the amide nitrogen in your substrate is virtually non-basic, this critical protonation step fails, stalling the reduction[3].

Q4: What is the most reliable workaround for this specific molecule? A4: You must bypass the need for nitrogen coordination or protonation. The most direct method is using a powerful Single-Electron Transfer (SET) reagent like Samarium diiodide (SmI₂), which directly pumps an electron into the N-O σ∗ orbital[4]. Alternatively, you can perform a two-step sequence: remove the acetyl group via acidic hydrolysis, followed by standard hydrogenolysis of the now-basic isoxazolidine.

Quantitative Method Comparison

The following table summarizes the expected performance of various cleavage methods specifically applied to N-acetylated isoxazolidines.

Cleavage MethodPrimary MechanismReactivity on N-Acetyl SubstrateRecommended ModificationTypical Yield
Mo(CO)₆ / MeCN-H₂O N-Coordination Oxidative AdditionPoor (<10%)Deacetylate prior to useN/A
H₂, Pd/C Surface Adsorption HydrogenationPoor Switch to Raney-Ni + AlCl₃15–30%
Zn / AcOH Protonation Electron TransferModerate Heat to 60°C / Ultrasound40–50%
SmI₂ / THF Single Electron Transfer (SET)Excellent Direct use85–95%

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Direct SET Cleavage via Samarium Diiodide (SmI₂)

This method bypasses the deactivated nitrogen by forcing direct electron transfer into the N-O bond[4].

  • Reagent Preparation: In a flame-dried, argon-purged Schlenk flask, prepare or purchase a 0.1 M solution of SmI₂ in anhydrous THF.

    • Validation Checkpoint: The SmI₂ solution must be a deep, vibrant blue. If the solution is yellow, green, or grayish, the SmI₂ has oxidized to Sm(III) and will not react. Discard and prepare a fresh batch.

  • Reaction Execution: Dissolve 1.0 equivalent of 1-(1,2-oxazolidin-2-yl)ethan-1-one in anhydrous THF and add it dropwise to 2.5 equivalents of the SmI₂ solution at room temperature under vigorous stirring.

    • Validation Checkpoint: Observe the color of the reaction mixture. The instantaneous fading of the deep blue color to a pale yellow/colorless state confirms successful single-electron transfer to the N-O bond. If the blue color persists indefinitely, the reaction has stalled.

  • Quench & Workup: Once the blue color fully dissipates (typically <15 minutes), quench the reaction by adding saturated aqueous Na₂S₂O₃ and saturated NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the corresponding β -hydroxy amide.

Protocol B: Two-Step Deacetylation & Hydrogenolysis

Use this method if SmI₂ is unavailable or incompatible with other functional groups in your scaled-up synthesis.

  • Deacetylation: Dissolve the substrate in a 2M HCl/MeOH solution. Reflux for 4–6 hours to cleave the N-acetyl group.

    • Validation Checkpoint: Monitor via TLC. The starting N-acetyl isoxazolidine is UV-active but will not stain with ninhydrin. The successful formation of the deprotected isoxazolidine (a secondary amine) will stain a vibrant yellow/brown with ninhydrin. Do not proceed until the starting material spot is completely consumed.

  • Neutralization: Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane.

  • Hydrogenolysis: Dissolve the crude free isoxazolidine in methanol. Add a catalytic amount of Raney-Nickel (washed with MeOH) and pressurize the vessel with H₂ gas (balloon or Parr shaker at 50 psi)[2].

    • Validation Checkpoint: Monitor the volumetric uptake of H₂ gas. A visible, stoichiometric reduction in the H₂ balloon volume confirms the N-O bond is actively undergoing cleavage.

  • Filtration: Filter the mixture carefully through a pad of Celite (Caution: Raney-Ni is highly pyrophoric; do not let the filter cake dry). Concentrate the filtrate to yield the 1,3-aminoalcohol.

References

  • Molybdenum-Mediated Cleavage Reactions of Isoxazoline Rings Fused in Bicyclic Frameworks Organic Letters - ACS Publications URL: [Link]

  • Synthesis and Ring-Opening Reactions of Bicyclic Alkene-Fused Isoxazolines Library and Archives Canada URL:[Link]

  • 1,3-Dipolar Cycloadditions of Sugar-Derived Nitrones and their Utilization in Synthesis ResearchGate URL: [Link]

  • Solvent-free one-pot 1,3-dipolar cycloaddition reactions of dihydropyran derived nitrone Indian Academy of Sciences URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 1-(1,2-oxazolidin-2-yl)ethan-1-one Cross-Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when utilizing 1-(1,2-oxazolid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when utilizing 1-(1,2-oxazolidin-2-yl)ethan-1-one (N-acetyl isoxazolidine) in cross-coupling workflows.

This molecule is a highly versatile building block in drug development. Its unique N-O bond allows it to function both as an exceptional Weinreb amide equivalent for nucleophilic acyl substitution (1) and as a highly reactive substrate for transition-metal-catalyzed C-N bond activation (2). The non-planar geometry of the isoxazolidine ring reduces the resonance stabilization of the amide bond (the "twisted amide" effect), rendering the C-N bond uniquely susceptible to oxidative addition by low-valent palladium or nickel catalysts.

Self-Validating Experimental Protocol: Pd-Catalyzed Suzuki-Miyaura C-N Activation

To ensure reproducibility, this protocol is designed as a self-validating system. If the reaction fails, the visual and analytical checkpoints embedded in the steps will help isolate the exact failure mode.

Step 1: Preparation of the Catalyst Complex (Checkpoint 1 - Inertness) Inside a nitrogen-filled glovebox (O₂ < 1 ppm), weigh 5 mol% Pd₂(dba)₃ and 10 mol% PCy₃ into an oven-dried 10 mL Schlenk tube.

  • Causality: Pd(0) is highly susceptible to oxidation. PCy₃ is chosen because its strong σ-donating ability and steric bulk accelerate the challenging C-N oxidative addition while preventing catalyst aggregation.

Step 2: Substrate Loading Add 1.0 equiv of 1-(1,2-oxazolidin-2-yl)ethan-1-one and 1.5 equiv of the desired arylboronic acid to the Schlenk tube.

Step 3: Base Addition (Checkpoint 2 - Transmetalation) Add 2.0 equiv of finely milled, anhydrous K₃PO₄.

  • Causality: The base is strictly required to activate the boronic acid into an electron-rich boronate complex, which provides the thermodynamic driving force necessary for transmetalation to the Acyl-Pd(II) intermediate.

Step 4: Solvent Addition & Sealing Add 2.0 mL of anhydrous toluene. Seal the tube tightly with a Teflon-lined cap to prevent solvent evaporation and oxygen ingress.

Step 5: Reaction Execution Remove the sealed tube from the glovebox and stir vigorously at 90 °C for 12 hours.

  • Causality: Elevated temperatures are required to overcome the activation energy barrier for both the initial C-N cleavage and the final product dissociation from the metal center.

Step 6: Workup and Purification Cool the reaction to room temperature, quench with 2 mL of deionized water, and extract with EtOAc (3 x 5 mL). Filter the combined organic layers through a pad of Celite, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Quantitative Data: Reaction Optimization

The choice of catalyst, ligand, and base dictates the success of the C-N bond activation. The table below summarizes the quantitative screening data for optimizing this cross-coupling.

Table 1: Optimization of Catalyst and Ligand for C-N Bond Cross-Coupling

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2 equiv)SolventYield (%)Mechanistic Observation
1Pd₂(dba)₃PCy₃K₃PO₄Toluene85% Optimal conditions; bulky ligand accelerates oxidative addition.
2Pd(OAc)₂PPh₃K₂CO₃THF15%Poor oxidative addition due to weak electron donation from PPh₃.
3Ni(cod)₂SIPr (NHC)K₃PO₄Toluene78%Strong NHC σ-donation enables Ni insertion; highly sensitive to moisture.
4Pd₂(dba)₃PCy₃NoneToluene0%Complete failure; base is strictly required for transmetalation.

Mechanistic and Workflow Visualizations

Mechanism A 1-(1,2-oxazolidin-2-yl)ethan-1-one (Substrate) C Oxidative Addition (Acyl-Pd(II) Intermediate) A->C C-N Bond Cleavage B Pd(0) Catalyst (e.g., Pd2(dba)3) B->C D Transmetalation (Ar-B(OH)2 + Base) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Cross-Coupled Ketone (Product) E->F G Isoxazolidine (Leaving Group) E->G

Mechanistic pathway of Pd-catalyzed C-N bond activation and cross-coupling.

Workflow S1 Step 1: Glovebox Setup Ensure O2 < 1 ppm S2 Step 2: Catalyst & Ligand Pd2(dba)3 + PCy3 in Toluene S1->S2 S3 Step 3: Substrate Addition Add N-acetyl isoxazolidine & Ar-B(OH)2 S2->S3 S4 Step 4: Base Addition Add anhydrous K3PO4 S3->S4 S5 Step 5: Heating Seal, remove, heat to 90 °C for 12h S4->S5 S6 Step 6: Workup & Purification Quench, extract, column chromatography S5->S6

Step-by-step experimental workflow for the cross-coupling protocol.

Troubleshooting FAQs

Q: Why am I seeing beta-amino ketone byproducts instead of the cross-coupled product? A: The N-O bond in the isoxazolidine ring is relatively weak (~55 kcal/mol) and is susceptible to reductive cleavage by low-valent metals, a well-documented phenomenon in complex scaffold synthesis (3). This leads to ring-opening rather than the desired C-N cross-coupling. To prevent this, ensure your catalyst loading is strictly catalytic (do not exceed 5 mol%) and avoid harsh reducing environments. The use of bulky, electron-rich ligands (like PCy₃ or NHCs) kinetically favors the desired C-N oxidative addition over N-O cleavage.

Q: Can I use 1-(1,2-oxazolidin-2-yl)ethan-1-one directly with Grignard reagents without a transition metal catalyst? A: Yes. N-acetyl isoxazolidine functions as an excellent Weinreb amide equivalent. When reacted with Grignard reagents (RMgX), the adjacent oxygen atom coordinates with the magnesium ion, forming a stable five-membered chelated tetrahedral intermediate. This prevents over-addition to the tertiary alcohol. Upon acidic workup, the intermediate collapses to yield the corresponding ketone cleanly.

Q: Why is my Suzuki-Miyaura cross-coupling stalling at 30% conversion? A: Stalling in C-N activation cross-couplings is often due to catalyst poisoning by the released amine leaving group or protodeboronation of the boronic acid. Ensure strictly anhydrous conditions to minimize protodeboronation, and consider using a slightly higher equivalent of the boronic acid (1.5–2.0 equiv). Additionally, the isoxazolidine leaving group can coordinate to the metal; using a non-coordinating solvent like toluene at elevated temperatures (90 °C) helps dissociate the product and regenerate the active catalyst (4).

References

  • Chemoselective Oxidation of Isoxazolidines with Ruthenium Tetroxide: A Successful Intertwining of Combined Theoretical and Experimental D
  • Nickel-Catalyzed Dicarbofunctionalization of Alkenes.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.PMC.
  • Multicomponent Assembly Strategies for the Synthesis of Diverse Tetrahydroisoquinoline Scaffolds.PMC.

Sources

Troubleshooting

minimizing side reactions during the preparation of 1-(1,2-oxazolidin-2-yl)ethan-1-one

Technical Support Center: Synthesis of 1-(1,2-oxazolidin-2-yl)ethan-1-one Welcome to the technical support guide for the synthesis of 1-(1,2-oxazolidin-2-yl)ethan-1-one. This document provides in-depth troubleshooting ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-(1,2-oxazolidin-2-yl)ethan-1-one

Welcome to the technical support guide for the synthesis of 1-(1,2-oxazolidin-2-yl)ethan-1-one. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help researchers minimize side reactions and maximize yield and purity. The primary challenge in this synthesis is the inherent instability of the 1,2-oxazolidine ring, which is susceptible to cleavage under harsh conditions. This guide is structured to address these specific challenges directly.

Section 1: Core Principles & Mechanistic Insights

The target reaction is the N-acylation of 1,2-oxazolidine with an acetylating agent. While the N-acylation of more robust heterocycles like oxazolidin-2-ones is common, the N-O bond in the 1,2-oxazolidine ring introduces a significant point of lability.[1] Success hinges on carefully selecting reagents and conditions that favor nucleophilic attack by the nitrogen atom without inducing ring-opening.

The general mechanism involves the activation of the nitrogen atom, typically through deprotonation by a base, followed by nucleophilic attack on the electrophilic carbonyl carbon of the acetylating agent. The choice of base and acetylating agent is critical. Highly reactive reagents or strong acids and bases can catalyze the cleavage of the N-O bond, a major side reaction pathway.[2][3]

N_Acylation_Mechanism cluster_0 Step 1: Nitrogen Activation cluster_1 Step 2: Nucleophilic Attack Oxazolidine 1,2-Oxazolidine Activated_N Activated Nucleophile Oxazolidine->Activated_N Deprotonation Base Base (e.g., Et3N) Base->Activated_N Product 1-(1,2-oxazolidin-2-yl)ethan-1-one Activated_N->Product Acylation Acyl_Source Acetylating Agent (e.g., Acetyl Chloride) Acyl_Source->Product

Caption: General mechanism for the N-acylation of 1,2-oxazolidine.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s) & Explanation
Low or No Product Yield 1. Decomposition of Starting Material: The 1,2-oxazolidine ring is sensitive to acidic or strongly basic conditions, leading to cleavage.[2][4] 2. Hydrolysis: Trace moisture can hydrolyze the acylating agent and the oxazolidine ring.[3] 3. Inefficient Acylation: The chosen base may be too weak to sufficiently activate the nitrogen, or the reaction temperature may be too low.1. Use Milder Conditions: Avoid strong bases like n-BuLi. Opt for tertiary amine bases (e.g., triethylamine, DIPEA) which are generally non-nucleophilic and less harsh.[5][6] Consider using acetic anhydride with a catalytic amount of DMAP as a milder alternative to acetyl chloride.[7] 2. Ensure Strict Anhydrous Conditions: Flame-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize Reaction Parameters: If using a mild base like triethylamine, ensure at least stoichiometric amounts are used. The reaction can be gently warmed (e.g., to 40 °C) if it is sluggish at room temperature, but monitor carefully for decomposition.
Multiple Spots on TLC, Complex NMR Spectrum 1. Ring-Opening Side Product: The most common impurity is the product of hydrolytic or acid-catalyzed ring cleavage, likely 3-(acetylamino)propan-1-ol.[2] 2. Unreacted Starting Material: Incomplete reaction. 3. Byproducts from Acylating Agent: Reaction of acetyl chloride/anhydride with trace water or solvent.1. Modify Workup: Use a non-acidic workup. Quench the reaction with a saturated solution of NaHCO₃ or NH₄Cl instead of dilute acid.[5] 2. Increase Reaction Time/Equivalents: Allow the reaction to stir longer or add a slight excess (1.1-1.2 eq.) of the acylating agent. 3. Purify Reagents: Ensure the acylating agent and solvents are pure and dry before use.
Difficulty in Product Isolation 1. Product is Water-Soluble: The N-acetyl product may have significant solubility in water, leading to loss during aqueous extraction. 2. Co-elution During Chromatography: The product may have a similar polarity to the ring-opened byproduct, making separation difficult.1. Modify Extraction: Minimize the volume of aqueous washes. Extract the aqueous phase multiple times with a more polar organic solvent like ethyl acetate or dichloromethane. Brine washes can help "salt out" the product into the organic layer.[5] 2. Optimize Chromatography: Use a different solvent system for flash chromatography (e.g., ethyl acetate/methanol or dichloromethane/methanol). If separation is still difficult, consider derivatization or an alternative purification technique.

digraph "Side_Reaction" {
graph [splines=true, overlap=false];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowsize=0.7, color="#EA4335", style=dashed];

"Start" [label="1,2-Oxazolidine"]; "Product" [label="Target Product", fillcolor="#E6F4EA", fontcolor="#202124"]; "Side_Product" [label="Ring-Opened Byproduct\n(3-(amino)propan-1-ol derivative)", fillcolor="#FCE8E6", fontcolor="#202124"]; "Conditions" [shape=ellipse, label="Harsh Conditions\n(Strong Acid/Base, H₂O)", fillcolor="#FFFFFF"];

"Start" -> "Product" [label=" Desired\nAcylation", color="#34A853", style=solid]; "Start" -> "Side_Product" [label=" Undesired\nRing-Opening"]; "Conditions" -> "Side_Product"; }

Caption: Desired reaction pathway versus the primary side reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to start with for the acylation of 1,2-oxazolidine? A: A method using a tertiary amine base like triethylamine (Et₃N) with acetyl chloride in an anhydrous aprotic solvent (like DCM or THF) is a robust starting point.[5] This balances sufficient reactivity with conditions mild enough to minimize ring degradation. See Protocol 1 for a detailed procedure.

Q2: Why are anhydrous conditions so critical for this specific reaction? A: There are two primary reasons. First, the acetylating agents (acetyl chloride, acetic anhydride) react readily with water to form acetic acid. This not only consumes your reagent but the resulting acid can catalyze the cleavage of the 1,2-oxazolidine ring.[3] Second, the oxazolidine ring itself is susceptible to hydrolysis, which is the reverse of its synthesis reaction.[4]

Q3: My NMR shows unreacted 1,2-oxazolidine. How can I drive the reaction to completion? A: First, ensure your reagents are pure and dry. If the issue persists, you can try a slight excess (up to 1.5 equivalents) of the acetylating agent and base. Alternatively, adding a catalytic amount (0.1 eq.) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation, often allowing the reaction to complete at room temperature.[7]

Q4: Can I use a strong base like n-butyllithium (n-BuLi) for a faster reaction, similar to protocols for Evans auxiliaries? A: This is strongly discouraged. While n-BuLi is standard for deprotonating the highly stable Evans-type oxazolidin-2-ones, its use with 1,2-oxazolidine is likely to cause rapid and irreversible ring decomposition.[7][8] The stability of the N-O bond is much lower than the amide bond in an oxazolidinone.

Q5: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 50-70% ethyl acetate in hexanes. The starting 1,2-oxazolidine (amine) will be quite polar and may streak, while the N-acetylated product will be less polar. A co-spot of your starting material and the reaction mixture on the same TLC plate is essential for accurate comparison.

Section 4: Recommended Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of 1-(1,2-oxazolidin-2-yl)ethan-1-one.

Experimental_Workflow A 1. Reagent Preparation (Anhydrous Solvents, Inert Atmosphere) B 2. Reaction Setup (Dissolve Oxazolidine & Base, Cool to 0 °C) A->B C 3. Acylation (Slowly add Acetylating Agent) B->C D 4. Reaction Monitoring (TLC Analysis until Completion) C->D E 5. Workup (Quench, Extract with Organic Solvent) D->E F 6. Purification (Dry, Concentrate, Flash Chromatography) E->F G 7. Analysis (NMR, MS to Confirm Structure & Purity) F->G

Caption: General experimental workflow for the N-acylation reaction.

Protocol 1: Mild Acylation with Acetyl Chloride and Triethylamine

This method is a reliable standard for N-acylation when substrate stability is a concern.

Reagent Stoichiometry Table

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Mass/Volume
1,2-Oxazolidine 73.09 10.0 1.0 731 mg
Triethylamine (Et₃N) 101.19 12.0 1.2 1.67 mL
Acetyl Chloride 78.50 11.0 1.1 0.78 mL

| Dichloromethane (DCM) | - | - | - | 50 mL |

Step-by-Step Methodology:

  • Setup: Add 1,2-oxazolidine (1.0 eq.) and anhydrous dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 eq.) dropwise via syringe over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 30% to 70% ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Milder Acylation with Acetic Anhydride and DMAP

This protocol is an excellent alternative if Protocol 1 causes decomposition, as acetic anhydride is less aggressive than acetyl chloride.[7]

Reagent Stoichiometry Table

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Mass/Volume
1,2-Oxazolidine 73.09 10.0 1.0 731 mg
Triethylamine (Et₃N) 101.19 15.0 1.5 2.09 mL
Acetic Anhydride 102.09 12.0 1.2 1.13 mL
DMAP 122.17 1.0 0.1 122 mg

| Dichloromethane (DCM) | - | - | - | 50 mL |

Step-by-Step Methodology:

  • Setup: To a flame-dried flask under N₂, add 1,2-oxazolidine (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Acylation: Add acetic anhydride (1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically slower than with acetyl chloride; allow it to proceed for 4-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with water (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).[5]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the residue by flash column chromatography as described in Protocol 1.

Section 5: References

Click to expand
  • N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications.

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC.

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed.

  • Oxazolidinone synthesis. Organic Chemistry Portal.

  • Process for the preparation of oxazolidinones and method of use thereof. Google Patents.

  • Oxazolidine. Wikipedia.

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA.

  • Studies on the Chemical Stability and Synthetic Utility of an Oxazolidine Linker for Solid-Phase Chemistry. ACS Publications.

  • Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Benchchem.

  • An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. ChemInform Abstract.

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC.

  • Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters.

  • A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd.

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications.

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College.

  • Lewis Acid-Promoted Transesterification of N-Acyl Oxazolidinones under Mild Conditions. TCI Chemicals.

  • Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum.

  • Improved Procedure for the Reduction of N-Acyloxazolidinones. Synthetic Communications.

  • 2-Oxazolidone - SAFETY DATA SHEET. Fisher Scientific.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Reference Spectra for 1-(1,2-oxazolidin-2-yl)ethan-1-one Validation: High-Field vs. Benchtop Performance Guide

Introduction 1-(1,2-oxazolidin-2-yl)ethan-1-one, commonly referred to as N-acetylisoxazolidine, is a critical heterocyclic synthon used extensively in medicinal chemistry and drug development. Validating the structural i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(1,2-oxazolidin-2-yl)ethan-1-one, commonly referred to as N-acetylisoxazolidine, is a critical heterocyclic synthon used extensively in medicinal chemistry and drug development. Validating the structural integrity of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge: the presence of amide bond rotamers.

This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural validation of N-acetylisoxazolidine. By contrasting these two modalities, researchers can determine the optimal analytical approach for their specific workflow—whether it be rigorous structural elucidation or rapid, at-line quality assurance.

Expertise & Experience: The Causality of Amide Rotamers

As an Application Scientist, one must look beyond simply matching peaks to understanding the thermodynamic behavior of the molecule in solution. The N-acetyl group in 1-(1,2-oxazolidin-2-yl)ethan-1-one exhibits restricted rotation around the C–N bond. This is caused by the delocalization of the nitrogen lone pair into the carbonyl group, giving the C–N bond partial double-bond character[1].

Because this rotation is slow on the NMR timescale at room temperature (298 K), the molecule exists as a thermodynamic equilibrium of two distinct conformational isomers: the trans-rotamer (major, ~70%) and the cis-rotamer (minor, ~30%). Consequently, a single, highly pure sample will produce two distinct sets of NMR signals . High-field instruments resolve these sets perfectly, whereas benchtop instruments often yield broadened or overlapping multiplets due to lower dispersion.

Rotamer_Logic N1 1-(1,2-oxazolidin-2-yl)ethan-1-one (N-acetylisoxazolidine) N2 Amide Bond Restricted Rotation (Partial Double Bond Character) N1->N2 N3 Trans-Rotamer (Major, ~70%) N2->N3 Thermodynamic Preference N4 Cis-Rotamer (Minor, ~30%) N2->N4 Steric Hindrance N5 High-Field NMR (600 MHz) Distinct Peak Sets N3->N5 N6 Benchtop NMR (80 MHz) Broadened/Overlapping Peaks N3->N6 N4->N5 N4->N6

Caption: Logical pathway of amide restricted rotation leading to distinct NMR spectral profiles.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating workflow. Both instruments were tested using the identical sample to eliminate concentration or solvent-dependent chemical shift variations.

Step 1: Sample Preparation
  • Weigh exactly 20.0 mg of synthesized 1-(1,2-oxazolidin-2-yl)ethan-1-one.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogenous solution to a standard 5 mm precision NMR tube.

Step 2: Instrument Acquisition Parameters
  • High-Field System (Bruker AVANCE III 600 MHz):

    • ¹H NMR: zg30 pulse program, 16 scans, 2 seconds relaxation delay (d1), 298 K.

    • ¹³C NMR: zgpg30 pulse program (proton decoupled), 256 scans, 2 seconds d1, 298 K.

  • Benchtop System (Magritek Spinsolve 80 MHz):

    • ¹H NMR: Standard 1D proton sequence, 16 scans, 10 seconds repetition time. Benchtop systems are highly effective for rapid reaction monitoring directly in the fume hood without cryogens[2].

    • ¹³C NMR: 1D carbon sequence, 1024 scans (increased to compensate for lower sensitivity).

Step 3: Data Processing

All Free Induction Decays (FIDs) were zero-filled, Fourier Transformed, phase-corrected, and baseline-corrected using Bruker TopSpin software to ensure standardized algorithmic treatment of the data[3].

Workflow A Sample Prep (20 mg in CDCl3) B Instrument Selection A->B C High-Field (600 MHz) Rotamer Resolution B->C D Benchtop (80 MHz) Routine QA B->D E Data Processing (FT, Phase, Baseline) C->E D->E F Spectral Validation vs Reference E->F

Caption: Experimental workflow comparing High-Field and Benchtop NMR validation.

Data Presentation: Comparative Spectral Analysis

The tables below summarize the quantitative chemical shifts (δ in ppm) and multiplicities. Notice how the 600 MHz data explicitly resolves the major and minor rotamers, whereas the 80 MHz data presents a time-averaged or overlapping profile suitable for rapid identity confirmation but insufficient for kinetic conformational studies.

Table 1: ¹H NMR Assignments (CDCl₃, 298 K)
Molecular PositionHigh-Field (600 MHz)Benchtop (80 MHz)Structural Assignment
C5 (O–CH₂) 4.05 (t, J=7.0 Hz, 2H, major)3.95 (t, J=7.0 Hz, 2H, minor)3.90 – 4.10 (m, 2H)Isoxazolidine ring (adjacent to oxygen)
C3 (N–CH₂) 3.75 (t, J=7.0 Hz, 2H, major)3.65 (t, J=7.0 Hz, 2H, minor)3.60 – 3.80 (m, 2H)Isoxazolidine ring (adjacent to nitrogen)
C4 (CH₂) 2.30 (quintet, J=7.0 Hz, 2H, major)2.25 (quintet, J=7.0 Hz, 2H, minor)2.15 – 2.40 (m, 2H)Isoxazolidine ring (central methylene)
Acetyl CH₃ 2.10 (s, 3H, major)2.05 (s, 3H, minor)2.08 (br s, 3H)N-acetyl methyl group
Table 2: ¹³C NMR Assignments (CDCl₃, 298 K)
Molecular PositionHigh-Field (150 MHz)Benchtop (20 MHz)Structural Assignment
C=O 169.5 (major), 169.0 (minor)169.3 (br)Carbonyl carbon
C5 (O–CH₂) 70.2 (major), 69.5 (minor)69.8 (br)Isoxazolidine ring
C3 (N–CH₂) 46.5 (major), 44.8 (minor)45.7 (br)Isoxazolidine ring
C4 (CH₂) 26.8 (major), 25.5 (minor)26.2 (br)Isoxazolidine ring
Acetyl CH₃ 21.5 (major), 21.0 (minor)21.3 (br)N-acetyl methyl group

References

  • Title: High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition Source: Elsevier URL: [Link]

  • Title: Reaction Monitoring - Magritek Source: Magritek URL: [Link]

  • Title: TopSpin | NMR Data Analysis - Bruker Source: Bruker URL: [Link]

Sources

Comparative

mass spectrometry fragmentation pattern validation for 1-(1,2-oxazolidin-2-yl)ethan-1-one

As a Senior Application Scientist, I have evaluated countless small-molecule scaffolds for pharmacokinetic and structural elucidation studies. Among these, the isoxazolidine ring—specifically functionalized as 1-(1,2-oxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless small-molecule scaffolds for pharmacokinetic and structural elucidation studies. Among these, the isoxazolidine ring—specifically functionalized as 1-(1,2-oxazolidin-2-yl)ethan-1-one (N-acetyl isoxazolidine)—presents a unique analytical challenge. Isoxazolidines are privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of nucleoside analogues and targeted antiviral agents [1]. However, the intrinsic lability of the N–O bond and the propensity for rapid gas-phase rearrangements require highly controlled mass spectrometry (MS) validation protocols.

This guide provides an objective, data-driven comparison of the two premier mass spectrometry platforms used for this task: High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ) . Furthermore, it establishes a self-validating experimental workflow grounded in the latest ICH M10 and FDA bioanalytical guidelines [2, 3].

Mechanistic Insight: The Fragmentation Causality

To build a robust MS method, we must first understand the causality behind the molecule's gas-phase behavior. 1-(1,2-oxazolidin-2-yl)ethan-1-one ( C5​H9​NO2​ , exact monoisotopic mass 115.0633 Da) readily ionizes in Electrospray Ionization positive mode (ESI+) to form a protonated precursor ion [M+H]+ at m/z 116.07.

During Collision-Induced Dissociation (CID), the fragmentation is governed by two sequential thermodynamic drivers:

  • N-Acetyl Cleavage: The most favorable initial pathway is the neutral loss of a ketene molecule ( CH2​=C=O , 42.01 Da) from the N-acetyl moiety. This yields a highly stable, protonated unsubstituted isoxazolidine ring at m/z 74.06 [4].

  • N–O Bond Heterolysis: The isoxazolidine ring contains adjacent heteroatoms. The lone-pair repulsion makes the N–O bond the weakest link in the remaining structure. Subsequent collision energy triggers ring opening, followed by the expulsion of water ( H2​O , 18.01 Da) to generate a secondary product ion at m/z 56.05 ( C3​H6​N+ ) [5].

G M 1-(1,2-oxazolidin-2-yl)ethan-1-one [M+H]+ m/z 116.07 Loss1 Neutral Loss Ketene (-42 Da) M->Loss1 Frag1 Isoxazolidine Cation m/z 74.06 Loss1->Frag1 Loss2 N-O Bond Cleavage Ring Opening Frag1->Loss2 Frag2 Secondary Fragment m/z 56.05 Loss2->Frag2

Proposed CID fragmentation pathway of 1-(1,2-oxazolidin-2-yl)ethan-1-one.

Platform Comparison: HR-QTOF vs. Triple Quadrupole

When validating this fragmentation pattern for downstream applications (e.g., metabolite profiling vs. clinical quantification), the choice of MS architecture dictates the analytical outcome.

  • HR-QTOF (e.g., Sciex X500R, Waters Xevo G2-XS): Excels in structural elucidation. By providing sub-ppm mass accuracy, it unequivocally proves that the 42 Da loss is exactly ketene ( C2​H2​O ) and not a nominal isobar (like propyl, C3​H7​ ). It is the platform of choice during early-stage drug discovery.

  • Triple Quadrupole (QqQ) (e.g., Agilent 6495, Waters Xevo TQ-XS): The undisputed gold standard for targeted quantification. Operating in Multiple Reaction Monitoring (MRM) mode, it filters out matrix noise, offering superior sensitivity and a linear dynamic range required for ICH M10-compliant bioanalysis [3, 6].

Quantitative Performance Comparison Table
Performance MetricHR-QTOF (LC-ESI-QTOF)Triple Quadrupole (LC-ESI-QqQ)
Mass Accuracy < 2 ppm (Exact mass confirmation)~ 0.1 Da (Nominal mass resolution)
Resolution (FWHM) 30,000 – 40,000Unit resolution (~0.7 Da)
Sensitivity (LLOQ) Moderate (~1–5 ng/mL in plasma)Exceptional (~10–50 pg/mL in plasma)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Primary Application Metabolite ID, Structural ElucidationHigh-throughput PK/TK quantification
Validation Standard Qualitative / Fit-for-purposeStrict ICH M10 / FDA BMV Compliance

Self-Validating Experimental Protocol (ICH M10 Compliant)

To ensure trustworthiness, any quantitative method developed for 1-(1,2-oxazolidin-2-yl)ethan-1-one must be a self-validating system. The following protocol outlines a robust LC-QqQ workflow engineered to meet stringent FDA and ICH M10 bioanalytical method validation (BMV) criteria [2, 3].

Step 1: Chromatographic Separation (Causality-Driven) Because 1-(1,2-oxazolidin-2-yl)ethan-1-one is a small, highly polar molecule, standard C18 columns will suffer from poor retention and severe ion suppression near the void volume.

  • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide, 1.7 µm).

  • Mobile Phase: Gradient of 10 mM Ammonium Formate in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

Step 2: MRM Optimization & Internal Standard Selection

  • Action: Infuse a 1 µg/mL neat standard to optimize the Declustering Potential (DP) and Collision Energy (CE).

  • Transitions: Set the Quantifier MRM to m/z 116.1 → 74.1 (CE: ~15 eV) and the Qualifier MRM to m/z 116.1 → 56.1 (CE: ~25 eV).

  • Internal Standard (IS): Use a Stable Isotope-Labeled (SIL) analog (e.g., 13C2​ -labeled variant) to correct for matrix effects and extraction recovery variance [7].

Step 3: Matrix Effect & Recovery Assessment

  • Action: Extract blank plasma from 6 independent lots. Post-spike the extracts with the analyte at Low and High Quality Control (QC) levels. Compare the peak areas against neat standards prepared in the mobile phase.

  • Self-Validating Criterion: The Matrix Factor (MF) coefficient of variation (CV) must be ≤ 15%. If ion suppression exceeds this, the HILIC gradient must be adjusted to shift the analyte retention time away from endogenous phospholipids [6].

Step 4: Accuracy & Precision (A&P) Validation

  • Action: Execute 3 independent analytical runs. Each run must contain a zero blank, a 7-point calibration curve, and QCs at four levels: LLOQ, Low, Mid, and High (n=6 per level).

  • Self-Validating Criterion: The mean back-calculated concentrations for QCs must be within ±15% of the nominal value (±20% for the LLOQ). At least 67% of all QCs must pass this threshold to validate the run [2].

G S1 Method Development Precursor & MRM Opt. S2 Selectivity & Matrix Effect S1->S2 S3 Calibration Curve Linearity Assessment S2->S3 S4 Accuracy & Precision (3 Independent Runs) S3->S4 S5 Stability Testing (Benchtop, Freeze-Thaw) S4->S5

Self-validating bioanalytical workflow compliant with FDA and ICH M10 guidelines.

References

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ACS Publications. URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. URL:[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis. International Council for Harmonisation (ICH). URL:[Link]

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. URL:[Link]

  • Structural characterization of isoxazolidinyl nucleosides by fast atom bombardment tandem mass spectrometry. PubMed (NIH). URL:[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach. MDPI. URL:[Link]

Validation

A Comparative Guide to HPLC Methodologies for the Purity Analysis of 1-(1,2-Oxazolidin-2-yl)ethan-1-one

This guide provides a comprehensive framework for developing and selecting an appropriate High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(1,2-oxazolidin-2-yl)ethan-1-one. We will explor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for developing and selecting an appropriate High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(1,2-oxazolidin-2-yl)ethan-1-one. We will explore the physicochemical properties of the analyte, detail a robust primary reversed-phase (RP) method, compare it with viable alternatives, and provide the scientific rationale behind each experimental choice to empower researchers in their method development process.

Analyte Properties & Method Design Rationale

A successful analytical method begins with a fundamental understanding of the target molecule. 1-(1,2-oxazolidin-2-yl)ethan-1-one is a small heterocyclic compound belonging to the oxazolidinone class, which is significant in both medicinal chemistry as antibiotic scaffolds and in organic synthesis.[1][2]

Key Physicochemical Properties:

  • Molecular Formula: C₅H₉NO₂[3]

  • Molecular Weight: 115.13 g/mol [3]

  • Polarity: The calculated XLogP3 value is -0.1[3]. This indicates that the molecule is polar and hydrophilic. This property is the single most critical factor for HPLC method development, as it presents a significant challenge for traditional reversed-phase chromatography. Standard C18 columns may provide insufficient retention, causing the analyte to elute near the solvent front (void volume), co-eluting with other polar impurities and making accurate quantification impossible.[4]

  • Chromophore: The molecule contains an N-acetyl group (an amide functional group), which acts as a chromophore. This group typically exhibits a π→π* electronic transition, resulting in UV absorbance at low wavelengths. For purity analysis, where detection of a broad range of potential impurities is desired, a low wavelength such as 210 nm is a suitable starting point.

Based on these properties, a reversed-phase HPLC method using a stationary phase designed for enhanced polar retention is the logical first choice. It offers a balance of robustness, reproducibility, and the necessary selectivity for this class of compound.[5]

Primary Recommended Method: Polar-Modified Reversed-Phase HPLC-UV

This method is designed to provide robust retention and separation for 1-(1,2-oxazolidin-2-yl)ethan-1-one and its potential process-related impurities.

Methodology Rationale
  • Stationary Phase (Column): A polar-modified or aqueous-compatible C18 column (e.g., a "C18 AQ" or polar-endcapped phase) is selected. Unlike traditional C18 phases, these columns incorporate polar functional groups or use specific end-capping techniques that allow them to be used with highly aqueous mobile phases without suffering from "phase collapse" or "dewetting."[5][6] This ensures reproducible retention times and improved peak shapes for polar analytes.

  • Mobile Phase: A combination of high-purity water and acetonitrile is used. 0.1% formic acid is added to both phases to control pH. Operating at a low pH (around 2.7) protonates residual silanols on the silica support, minimizing secondary ionic interactions that can lead to peak tailing.[7][8] It also ensures a consistent ionization state for the analyte and any ionizable impurities, leading to sharp, symmetrical peaks.

  • Detection: UV detection at 210 nm is chosen to provide sensitive detection of the N-acetyl chromophore present in the parent compound and likely in many related impurities.

  • Gradient Elution: A gradient is employed to ensure that any potential impurities, which may span a range of polarities, are eluted from the column. The run starts with a high percentage of aqueous mobile phase to retain the main peak and any very polar impurities, followed by a ramp to a higher organic percentage to elute less polar species and clean the column.

Detailed Experimental Protocol
ParameterCondition
HPLC System Standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV/PDA detector.
Column Polar-Modified C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, Agilent Zorbax SB-AQ), 150 mm x 4.6 mm, 3.5 µm particle size.
Mobile Phase A 0.1% (v/v) Formic Acid in Water.
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 5 µL.
Detection UV at 210 nm.
Sample Diluent Mobile Phase A / Mobile Phase B (95:5).
Gradient Program Time (min)
System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified. A standard solution of 1-(1,2-oxazolidin-2-yl)ethan-1-one should be injected (e.g., five replicate injections), and the following criteria should be met:

  • Tailing Factor (Tf): 0.8 ≤ Tf ≤ 1.5

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

Expected Retention Times & Data Interpretation

The following table presents hypothetical but scientifically plausible retention times for the main compound and potential impurities based on their likely polarities. Purity is typically calculated using an area percent method, assuming all components have a similar response factor at 210 nm.

CompoundIdentityExpected Retention Time (min)Rationale
Acetic AcidPotential Reagent-Related Impurity~2.1Very polar, weakly retained.
1,2-OxazolidinePotential Starting Material~3.5Polar, expected to elute before the N-acetylated product.
1-(1,2-oxazolidin-2-yl)ethan-1-one Main Compound ~9.2 Target retention providing good separation from the solvent front and impurities.
N-(2-hydroxyethyl)acetamidePotential Ring-Opened Degradant~6.8Polar, but potentially more retained than starting materials due to amide group.

Visualization of the HPLC Workflow

The following diagram illustrates the logical flow of the purity analysis process, from initial preparation to the final report.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Diluent) InjectSamples Inject Samples SamplePrep->InjectSamples MobilePhasePrep Mobile Phase Preparation (0.1% Formic Acid) SystemEquilibration System Equilibration (22 min run time) MobilePhasePrep->SystemEquilibration SSTPrep System Suitability Standard Preparation RunSST Run System Suitability (5 Replicates) SSTPrep->RunSST SystemEquilibration->RunSST CheckCriteria Check SST Criteria (Tailing, RSD) RunSST->CheckCriteria CheckCriteria->SystemEquilibration Fail CheckCriteria->InjectSamples Pass IntegratePeaks Integrate Chromatograms InjectSamples->IntegratePeaks CalculatePurity Calculate Area % IntegratePeaks->CalculatePurity GenerateReport Generate Final Report CalculatePurity->GenerateReport

Caption: A typical workflow for HPLC purity analysis.

Comparison with Alternative Methodologies

While the recommended polar-modified RP-HPLC method is robust, alternative techniques may be considered depending on available equipment and specific separation challenges.

MethodologyPrincipleProsConsBest For...
Reversed-Phase (Polar-Modified C18) Partitioning based on hydrophobicity, with a non-polar stationary phase and polar mobile phase. Polar modifications enhance polar retention.[7][9]Highly robust, reproducible, versatile, and widely understood. Excellent for a range of polarities.May still provide insufficient retention for extremely polar impurities.General-purpose purity testing and routine quality control. The recommended starting point.
Hydrophilic Interaction LC (HILIC) Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide).[5][6]Superior retention for very polar and hydrophilic compounds that are unretained in reversed-phase. Orthogonal selectivity.[5][10]Longer column equilibration times are often required. Can be less robust and more sensitive to the water content in the sample and mobile phase.Separating extremely polar impurities (e.g., starting materials, salts) from the main analyte when RP methods fail.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in the gas phase based on their boiling point and interaction with a stationary phase.High separation efficiency and resolution. Mass spectrometry (MS) provides definitive identification.Requires the analyte to be volatile and thermally stable. The N-acetyl oxazolidinone may degrade at high temperatures.Analysis of volatile starting materials or impurities if the main compound is known to be thermally stable. Not a primary choice.

Decision Framework for Method Selection

Choosing the right analytical column and methodology is the most critical step in method development, as the stationary phase chemistry dictates the selectivity of the separation.[11] The following diagram provides a logical path for selecting the most appropriate technique for this specific analytical challenge.

Decision_Tree Start Start: Purity analysis of 1-(1,2-oxazolidin-2-yl)ethan-1-one Q1 Is the analyte retained on a polar-modified RP-C18 column (k' > 2)? Start->Q1 A1_Yes YES Q1->A1_Yes A1_No NO Q1->A1_No Outcome1 Proceed with RP-HPLC. Optimize gradient for impurity resolution. A1_Yes->Outcome1 Q2 Are the critical impurities extremely polar (e.g., salts, very early eluters)? A1_No->Q2 A2_Yes YES Q2->A2_Yes A2_No NO Q2->A2_No Outcome2 Develop a HILIC method for orthogonal separation and better polar retention. A2_Yes->Outcome2 Outcome3 Consider alternative RP phase (e.g., Phenyl-Hexyl for π-π interactions) or re-evaluate sample stability. A2_No->Outcome3

Sources

Comparative

Unambiguous Structural Validation of 1-(1,2-oxazolidin-2-yl)ethan-1-one Derivatives: A Comparative Guide

As a Senior Application Scientist overseeing structural biology and analytical chemistry pipelines, I frequently encounter the limitations of relying solely on spectroscopic methods for complex heterocyclic scaffolds. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing structural biology and analytical chemistry pipelines, I frequently encounter the limitations of relying solely on spectroscopic methods for complex heterocyclic scaffolds. The 1-(1,2-oxazolidin-2-yl)ethan-1-one core—an N-acetyl isoxazolidine derivative—presents a classic stereochemical challenge. Isoxazolidines are privileged scaffolds in medicinal chemistry, typically synthesized via 1,3-dipolar cycloadditions that yield complex mixtures of [1].

While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for routine characterization, it relies on Nuclear Overhauser Effect (NOE) distance approximations that can be ambiguous for the highly flexible envelope/half-chair conformations of the isoxazolidine ring. To achieve definitive structural validation—especially for regulatory submissions or structure-based drug design—Small-Molecule X-ray Crystallography (SMXC) remains the [2].

This guide objectively compares X-ray crystallography against alternative modalities for validating N-acetyl isoxazolidine derivatives and provides a field-proven, self-validating protocol for crystal growth and diffraction analysis.

Section 1: Comparative Modality Analysis

Causality in Modality Selection: Why does X-ray crystallography outperform NMR for this specific scaffold? The N–O bond in isoxazolidines (typically ~1.45 Å) and the adjacent N-acetyl group exhibit significant conformational dynamics in solution, including amide cis/trans isomerization. NMR captures a time-averaged ensemble of these states, [3]. X-ray crystallography freezes the molecule in a low-energy solid-state lattice, providing direct electron density mapping that unambiguously resolves the 3D atomic coordinates, bond lengths, and absolute configuration[2].

Table 1: Structural Validation Modalities for Isoxazolidine Derivatives
Feature / ModalitySmall-Molecule X-Ray CrystallographySolution-State NMR (1D/2D)Microcrystal Electron Diffraction (MicroED)
Resolution Limit < 0.8 Å (Atomic)N/A (Distance constraints)~1.0 - 1.5 Å
Absolute Stereochemistry Yes (Direct via Flack parameter)No (Relative only via NOE)Yes (Emerging capability)
Conformational State Static (Solid-state minimum)Dynamic (Time-averaged)Static (Solid-state)
Sample Requirement Single crystal (>50 µm), ~1-5 mgLiquid/Solution, 1-10 mgNanocrystals (<1 µm), <1 mg
Primary Limitation Requires high-quality single crystalsCannot assign absolute chiralityBeam damage to organic samples

Section 2: Structural Validation Workflow

To ensure high-fidelity data, the validation pipeline must integrate orthogonal techniques. Initial diastereomeric ratios are screened via LC-MS and NMR, followed by targeted crystallization of the purified enantiomer/diastereomer for X-ray diffraction.

ValidationWorkflow Synth 1,3-Dipolar Cycloaddition (Isoxazolidine Synthesis) Purify Diastereomer Separation (Prep-HPLC) Synth->Purify Yields isomeric mixture NMR Solution NMR Screen (Relative Stereochemistry) Purify->NMR Screen fractions Cryst Single Crystal Growth (Vapor Diffusion) Purify->Cryst >99% purity required NMR->Cryst Ambiguous NOE constraints Xray X-Ray Diffraction (Atomic Resolution) Cryst->Xray Diffracting single crystal Valid Absolute Configuration & Conformational Mapping Xray->Valid Direct phase methods

Figure 1: Orthogonal structural validation workflow for isoxazolidine derivatives.

Section 3: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies incorporate self-validating checkpoints to ensure that failure modes (e.g., crystal twinning, solvent inclusion) are detected early.

Protocol A: Crystallization of 1-(1,2-oxazolidin-2-yl)ethan-1-one Derivatives

Scientific Rationale: N-acetyl isoxazolidines possess a highly polar amide carbonyl (hydrogen bond acceptor) and a relatively hydrophobic heterocyclic core. Slow evaporation using a binary solvent system (e.g., Hexane/Ethyl Acetate) leverages this amphiphilicity, allowing the gradual increase in non-polar solvent concentration to [4].

Step-by-Step Methodology:

  • Sample Preparation & Purity Check: Dissolve 5 mg of the purified 1-(1,2-oxazolidin-2-yl)ethan-1-one derivative in 0.5 mL of high-purity Ethyl Acetate (EtOAc).

    • Self-Validation Check: Run a 10 µL aliquot on HPLC. If purity is <99%, abort crystallization; impurities will cause lattice defects or oiling out.

  • Solvent Layering (Vapor Diffusion): Transfer the EtOAc solution to a 2 mL inner vial. Place this vial inside a 10 mL outer vial containing 3 mL of Hexane (antisolvent).

  • Equilibration: Cap the outer vial tightly. Allow vapor-phase equilibration at a stable ambient temperature (20–22 °C) in a vibration-free environment.

  • Harvesting (Days 3-7): Monitor daily under a polarized light microscope.

    • Self-Validation Check: Crystals should extinguish light uniformly when rotated under cross-polarizers. Non-uniform extinction indicates twinning or polycrystalline aggregates, which require recrystallization.

Protocol B: X-Ray Data Acquisition & Refinement

Scientific Rationale: Organic small molecules containing only light atoms (C, H, N, O) scatter X-rays weakly. Data must be collected at cryogenic temperatures to minimize thermal displacement parameters (B-factors) and maximize high-resolution reflections[4].

Step-by-Step Methodology:

  • Cryoprotection & Mounting: Loop a single, uniformly extinguishing crystal (~0.1 x 0.1 x 0.2 mm) using a nylon loop. Briefly immerse in a cryoprotectant (e.g., Paratone-N oil) to displace mother liquor and prevent ice ring formation.

  • Flash-Cooling: Flash-cool the crystal in a 100 K nitrogen gas stream on the diffractometer.

    • Self-Validation Check: Perform a preliminary 5-minute scan. The presence of sharp, distinct diffraction spots extending beyond 0.8 Å resolution confirms a high-quality single crystal.

  • Data Collection: Collect full sphere data using Cu-Kα radiation (λ = 1.54184 Å).

    • Causality Note: Copper radiation is preferred over Molybdenum for light-atom structures as it enhances the weak anomalous scattering signal of oxygen, aiding in absolute structure determination.

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Validation: Ensure the final R1​ value is < 5% and the Goodness-of-Fit (GooF) is near 1.0. If the molecule is chiral, calculate the Flack parameter; a value near 0 (with a low standard deviation) unambiguously confirms the absolute stereochemistry.

Conclusion

While NMR provides indispensable dynamic data in solution, X-ray crystallography remains the definitive modality for the structural validation of 1-(1,2-oxazolidin-2-yl)ethan-1-one derivatives. By employing rigorous, self-validating crystallization and diffraction protocols, researchers can unambiguously assign absolute configurations, thereby de-risking downstream biological assays and computational docking studies.

References

  • Title: Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Source: Chemical Reviews (via ResearchGate) URL: [Link]

  • Title: Diastereoselective synthesis of novel tetra-and pentacyclic annulated coumarino-δ-sultam pyrrolidine, pyrrolizidine, pyrrolothiazole and isoxazolidine derivatives via intramolecular 1,3-dipolar cycloadditions Source: RSC Advances URL: [Link]

  • Title: Crystal and Molecular Structures of N-benzyl-C-(2-pyridyl) nitrone and its ZnBr2 Complex. A Study of Their Reactivity Source: Molecules (via PMC) URL: [Link]

  • Title: Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(1,2-oxazolidin-2-yl)ethan-1-one proper disposal procedures

1-(1,2-oxazolidin-2-yl)ethan-1-one , commonly referred to as N-acetylisoxazolidine (CAS: 115615-36-6), is a cyclic amide derivative featuring a saturated five-membered isoxazolidine ring [1]. While highly valuable as a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1-(1,2-oxazolidin-2-yl)ethan-1-one , commonly referred to as N-acetylisoxazolidine (CAS: 115615-36-6), is a cyclic amide derivative featuring a saturated five-membered isoxazolidine ring [1]. While highly valuable as a synthetic intermediate—particularly in the synthesis of complex alkaloids, quinolone antibiotics, and zetekitoxin AB synthons [2]—its structural incorporation of an N-O bond and high nitrogen content dictates stringent, specialized disposal protocols.

As a Senior Application Scientist, I have observed that standardizing the disposal of nitrogenous organic waste is critical not only for laboratory safety but for environmental compliance. Improper disposal of isoxazolidine derivatives into general organic waste streams can lead to dangerous cross-reactions or the uncontrolled emission of nitrogen oxides ( NOx​ ) during municipal incineration [3]. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 1-(1,2-oxazolidin-2-yl)ethan-1-one.

Chemical Profiling & Risk Categorization

To design a safe disposal workflow, we must first understand the causality behind the chemical's reactivity. The isoxazolidine ring contains an adjacent nitrogen and oxygen atom. While the N-acetylation stabilizes the ring compared to free, unsubstituted isoxazolidines, the molecule remains a nitrogen-rich organic compound ( C5​H9​NO2​ ).

When subjected to thermal destruction, the nitrogen atom does not simply combust to inert nitrogen gas ( N2​ ). Instead, the N-O and C-N bonds undergo thermal homolysis, and the nitrogen oxidizes to form NO and NO2​ (collectively NOx​ ) [3]. Therefore, this compound must not be mixed with halogenated waste, as the combination of NOx​ , halogens, and organic carbon during incineration drastically complicates flue gas scrubbing and can generate dioxins.

Table 1: Waste Stream Categorization & Logistical Data
Property / ParameterValue / ClassificationLogistical Implication for Disposal
Chemical Formula C5​H9​NO2​ High nitrogen content; requires NOx​ -scrubbed incineration.
Waste Category Nitrogenous Non-Halogenated OrganicMust be segregated from halogenated solvents (e.g., DCM, Chloroform).
Reactivity Profile Stable under standard conditions; CombustibleStore away from strong oxidizers (e.g., peroxides, nitric acid) to prevent premature N-O bond cleavage.
Primary Destruction Method High-Temperature Incineration (>1000°C)Requires facilities equipped with Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR).

Step-by-Step Disposal Methodology

The following protocol ensures that 1-(1,2-oxazolidin-2-yl)ethan-1-one is captured, stored, and destroyed without compromising laboratory safety or environmental integrity.

Phase 1: Point-of-Generation Capture (At the Bench)
  • Quenching & Dilution: If the compound is present in a reaction mixture, ensure all active reagents (e.g., reducing agents or organometallics used during cycloaddition) are fully quenched. Dilute the mixture with a compatible non-halogenated solvent (e.g., ethanol or ethyl acetate) to reduce viscosity and localized concentration.

  • Container Selection: Transfer the waste into a high-density polyethylene (HDPE) or amber glass waste carboy. Do not use metal containers , as trace degradation products may cause slow corrosion.

  • Primary Labeling: Immediately label the container as "Hazardous Waste: Non-Halogenated Organic (Contains Nitrogenous Compounds / Isoxazolidines)".

Phase 2: Segregation and Consolidation
  • Chemical Compatibility Check: Verify that the waste carboy contains zero halogenated solvents, heavy metal catalysts (e.g., Palladium or Ruthenium from cycloaddition steps), or strong mineral acids. Metal catalysts must be filtered and diverted to a separate solid-waste recovery stream.

  • Ventilated Storage: Move the sealed carboy to a secondary containment tray within a ventilated, flammable-liquids storage room. The ambient temperature must be kept below 25°C to prevent pressure buildup from solvent vapor.

Phase 3: Logistics and Final Destruction
  • Manifesting: When preparing the EPA/RCRA waste manifest (or local equivalent), specifically note the presence of "N-acetylisoxazolidine" and flag the high nitrogen content.

  • Incineration Routing: Dispatch the waste via a certified hazardous waste vendor to a high-temperature incinerator equipped with SNCR/SCR technology.

Workflow Gen Point of Generation (Fume Hood) Seg Waste Segregation (Nitrogenous Organics) Gen->Seg Transfer (HDPE/Glass) Store Secondary Containment (Ventilated Storage) Seg->Store Barcode & Log Inc High-Temp Incineration (>1000°C) Store->Inc HazMat Transport Scrub NOx Scrubbing (SNCR/SCR) Inc->Scrub Flue Gas Treatment

Operational workflow for nitrogenous organic waste disposal.

Mechanistic Insight: The Fate of the Isoxazolidine Ring

Understanding the thermal degradation pathway validates the necessity of our strict segregation protocols. When 1-(1,2-oxazolidin-2-yl)ethan-1-one enters the primary combustion chamber (operating at 800°C – 1200°C), the molecule undergoes rapid pyrolysis.

The weakest bond in the molecule, the N-O bond of the isoxazolidine ring, cleaves first via homolysis. Subsequent oxidation converts the carbon backbone into CO2​ and H2​O . However, the nitrogen atom is oxidized into nitric oxide ( NO ) and nitrogen dioxide ( NO2​ ). If released into the atmosphere, these gases are potent precursors to acid rain and photochemical smog.

To neutralize this, the incinerator's exhaust is routed through a Selective Catalytic Reduction (SCR) unit. Here, ammonia ( NH3​ ) or urea is injected into the flue gas over a catalyst bed (typically vanadium or titanium-based). The ammonia reacts with the NOx​ , reducing it to harmless nitrogen gas ( N2​ ) and water vapor [3].

Mechanism Chem 1-(1,2-oxazolidin-2-yl)ethan-1-one (C5H9NO2) Cleavage Thermal Cleavage (N-O & C-N bond homolysis) Chem->Cleavage Heat (>800°C) Combust Combustion Products (CO2, H2O, NO, NO2) Cleavage->Combust + O2 (Oxidation) Reduct Catalytic Reduction (SCR) (NH3 + NOx → N2 + H2O) Combust->Reduct Flue Gas Emit Safe Atmospheric Release (N2, CO2, H2O) Reduct->Emit Neutralized

Thermal degradation and catalytic reduction pathway of N-acetylisoxazolidine.

By adhering to this structured segregation and disposal methodology, laboratories ensure that the downstream engineering controls (like SCR) function at maximum efficiency, preventing environmental contamination while maintaining strict operational safety.

References

  • National Center for Biotechnology Information (NCBI). "1-(1,2-Oxazolidin-2-yl)ethan-1-one | C5H9NO2". PubChem Compound Summary. Available at:[Link]

  • L. L. G. Justino, et al. "Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry". Chemical Reviews, ACS Publications. Available at:[Link]

  • S. K. Kim, et al. "A new process for NOx reduction in combustion systems for the generation of energy from waste". ResearchGate. Available at:[Link]

Handling

Personal protective equipment for handling 1-(1,2-oxazolidin-2-yl)ethan-1-one

1. Executive Summary & Chemical Profiling 1-(1,2-oxazolidin-2-yl)ethan-1-one, commonly referred to as N-acetylisoxazolidine (CAS: 115615-36-6)[1], is a low-molecular-weight heterocyclic amide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Chemical Profiling 1-(1,2-oxazolidin-2-yl)ethan-1-one, commonly referred to as N-acetylisoxazolidine (CAS: 115615-36-6)[1], is a low-molecular-weight heterocyclic amide. In recent drug development and agricultural research, it has been identified as a potent secondary metabolite secreted by biocontrol agents (such as Trichoderma and Burkholderia spp.) to suppress phytopathogens like Fusarium oxysporum[2][3]. Additionally, it has demonstrated selective cytotoxicity against specific cancer cell lines, including MCF-7[4].

2. Risk Assessment & Hazard Causality To handle this compound safely, laboratory personnel must understand its physicochemical causality. The molecule consists of an isoxazolidine ring—characterized by an adjacent nitrogen-oxygen (N-O) bond—coupled to an N-acetyl group.

  • Volatility and Inhalation Risk: With a molecular weight of 115.13 g/mol and a boiling point of approximately 140.2 °C[1], N-acetylisoxazolidine exhibits moderate volatility at room temperature. Inhalation of its vapors can cause respiratory tract irritation (classified as STOT SE 3)[5].

  • Dermal Penetration: The lipophilic nature of the N-acetylated heterocycle allows it to readily partition into the lipid bilayer of the stratum corneum. This rapid dermal absorption triggers localized inflammatory cascades, classifying it as a Category 2 Skin Irritant and Category 2A Eye Irritant[5].

3. Core Personal Protective Equipment (PPE) Matrix The following PPE matrix is engineered to interrupt the specific exposure pathways of N-acetylisoxazolidine.

Protection CategorySpecificationCausality & Justification
Respiratory NIOSH OV/AG/P99 or EN 143 ABEK-P2 RespiratorCaptures volatile organic amide vapors and aerosolized droplets during transfers outside a fume hood[6].
Hand (Dermal) Heavyweight Nitrile (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance against polar organic amides compared to latex, preventing lipid-layer penetration[6].
Eye/Face EN 166 or NIOSH-approved tightly fitting gogglesMitigates the risk of severe ocular irritation (Eye Irrit. 2A) from accidental splashes or vapor accumulation[5][7].
Body Flame-resistant, impervious lab coatPrevents systemic absorption through contaminated clothing during large-scale extractions[7].

4. Experimental Protocol: Isolation and Handling for Bioassays This self-validating protocol outlines the safe extraction of N-acetylisoxazolidine from microbial co-cultures for downstream cytotoxicity assays.

  • Step 1: Preparation of Cell-Free Supernatant

    • Action: Centrifuge the Burkholderia/Trichoderma co-culture at 10,000 × g for 15 minutes at 4 °C. Filter the supernatant through a 0.22 µm membrane[3].

    • Safety Check: Perform all transfers within a Class II Biological Safety Cabinet (BSC) to prevent aerosolization of the biological matrix.

  • Step 2: Liquid-Liquid Extraction

    • Action: Transfer the filtrate to a separatory funnel inside a chemical fume hood (face velocity ≥ 0.5 m/s). Extract three times with equal volumes of ethyl acetate.

    • Safety Check: Vent the funnel frequently. The N-acetylisoxazolidine will partition into the organic phase. Ensure nitrile gloves are worn, as ethyl acetate rapidly degrades latex.

  • Step 3: Concentration

    • Action: Evaporate the organic solvent using a rotary evaporator set to 40 °C under reduced pressure to yield the crude N-acetylisoxazolidine extract[2].

    • Safety Check: Ensure the vacuum pump is equipped with a secondary cold trap to prevent volatile amide vapors from exhausting into the laboratory environment.

  • Step 4: Bioassay Application

    • Action: Reconstitute the extract in a minimal volume of DMSO (≤ 0.1% final assay concentration) before introducing it to MCF-7 cell cultures[4].

5. Disposal and Decontamination Plan Improper disposal of heterocyclic amides can lead to environmental toxicity.

  • Segregation: Collect all N-acetylisoxazolidine waste (including contaminated DMSO and ethyl acetate) in a clearly labeled, high-density polyethylene (HDPE) container designated for "Halogen-Free Organic Waste."

  • Decontamination: Wash all glassware with a 10% bleach (sodium hypochlorite) solution followed by a thorough rinse with deionized water. The oxidizing agent helps degrade residual heterocyclic rings.

  • Destruction: Transfer the sealed waste containers to a licensed hazardous waste facility for high-temperature chemical incineration equipped with an afterburner and scrubber (to neutralize NOx emissions)[6].

6. Logical Workflow Visualization

G N1 1-(1,2-oxazolidin-2-yl)ethan-1-one (N-acetylisoxazolidine) N2 Hazard Assessment: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 N1->N2 Triggers N3 Engineering Controls: Fume Hood (Face Velocity 0.5 m/s) N2->N3 Mandates N4 PPE Matrix: Nitrile Gloves, EN 166 Goggles N2->N4 Mandates N5 Operational Execution: Extraction & Bioassays N3->N5 Enables N4->N5 Enables N6 Waste Segregation: Incineration (NOx Scrubber) N5->N6 Concludes with

Workflow mapping hazard assessment to PPE enforcement and disposal for N-acetylisoxazolidine.

7. References

  • Guidechem. C5H9NO2 ISOMER Products Directory: N-acetyl-isoxazolidine.1[1]

  • Asian Journal of Agriculture and Biology. In vitro antifungal activity of cell-free supernatants from co-cultured Trichoderma spp. and Burkholderia spp. against Fusarium.2[2]

  • ResearchGate. In vitro antifungal activity of cell-free supernatants from co-cultured Trichoderma spp. and Burkholderia spp. against Fusarium oxysporum f. sp. cubense causing banana wilt disease.3[3]

  • Capot Chemical. MSDS of Isoxazolidine hydrochloride.6[6]

  • PubChem - NIH. Isoxazolidine hydrochloride | C3H8ClNO | CID 12304500.5[5]

  • ECHEMI. Isoxazolidine SDS, 504-72-3 Safety Data Sheets.7[7]

  • Scholar Hub Universitas Indonesia. Phytochemical Analysis, Antioxidant Activity, and Cytotoxic Effects of Physalis angulata and Moringa oleifera Leaf Extract.4[4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.